molecular formula C8H12N2O2 B123291 2,5-Pyrazinediethanol CAS No. 4744-51-8

2,5-Pyrazinediethanol

Cat. No.: B123291
CAS No.: 4744-51-8
M. Wt: 168.19 g/mol
InChI Key: SGEIAGPVQWBQQP-UHFFFAOYSA-N
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Description

2,5-Pyrazinediethanol, also known as 2,5-Pyrazinediethanol, is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Pyrazinediethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Pyrazinediethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-3-1-7-5-10-8(2-4-12)6-9-7/h5-6,11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEIAGPVQWBQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431021
Record name 2,5-Pyrazinediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4744-51-8
Record name 2,5-Pyrazinediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Pyrazinediethanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-Pyrazinediethanol (CAS 4744-51-8), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its core chemical properties, molecular structure, synthesis, and the analytical methodologies crucial for its characterization, offering insights grounded in established scientific principles.

Unveiling the Molecular Architecture and Physicochemical Landscape

2,5-Pyrazinediethanol, also known as 2,5-bis(2-hydroxyethyl)pyrazine, is a symmetrical aromatic diol. Its structure features a central pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, substituted at the 2 and 5 positions with ethanol groups.[1] This unique arrangement of a π-deficient aromatic core with flexible hydroxyl-terminated side chains dictates its chemical behavior and potential applications.

Core Structural and Chemical Identity

The fundamental identifiers and computed properties of 2,5-Pyrazinediethanol are summarized below, providing a foundational understanding of its molecular nature.[1]

IdentifierValueSource
IUPAC Name 2-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanolPubChem[1]
CAS Number 4744-51-8PubChem[1]
Molecular Formula C₈H₁₂N₂O₂PubChem[1]
Molecular Weight 168.19 g/mol PubChem[1]
Canonical SMILES C1=C(N=CC(=N1)CCO)CCOPubChem[1]
InChI Key SGEIAGPVQWBQQP-UHFFFAOYSA-NPubChem[1]
Predicted Physicochemical Properties
PropertyPredicted ValueSource
XLogP3-AA -1PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 66.2 ŲPubChem[1]

The presence of two hydroxyl groups and two nitrogen atoms suggests that 2,5-Pyrazinediethanol is a relatively polar molecule with the capacity for extensive hydrogen bonding, both as a donor and an acceptor. This characteristic is expected to influence its solubility in various solvents and its interaction with biological targets.

Synthesis of 2,5-Pyrazinediethanol: A Methodological Approach

The synthesis of 2,5-disubstituted pyrazines can be achieved through various routes, often involving the condensation of α-dicarbonyl compounds with 1,2-diamines. A common and effective method for preparing 2,5-Pyrazinediethanol involves the self-condensation of aminoacetaldehyde diethyl acetal, followed by acidification and subsequent air oxidation.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Sequence cluster_product Final Product A Aminoacetaldehyde diethyl acetal B Self-condensation A->B Heat C Acidification (e.g., HCl) B->C Intermediate D Air Oxidation C->D E 2,5-Pyrazinediethanol D->E

A simplified workflow for the synthesis of 2,5-Pyrazinediethanol.
Detailed Experimental Protocol: A Self-Validating System

This protocol outlines a robust method for the synthesis of 2,5-Pyrazinediethanol, designed to ensure reproducibility and high purity of the final product.

Step 1: Self-Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place aminoacetaldehyde diethyl acetal.

  • Heat the reaction mixture under reflux for 4-6 hours. The self-condensation reaction leads to the formation of a dihydropyrazine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Hydrolysis and Cyclization

  • After the initial condensation, cool the reaction mixture to room temperature.

  • Slowly add a solution of hydrochloric acid (e.g., 2 M HCl) to the reaction mixture while stirring. This acidification step hydrolyzes the acetal groups to form the corresponding diol and promotes the cyclization to the dihydropyrazine ring.

Step 3: Oxidation to the Aromatic Pyrazine

  • Following acidification, bubble a gentle stream of air through the reaction mixture for 12-24 hours. This facilitates the oxidation of the dihydropyrazine intermediate to the aromatic 2,5-Pyrazinediethanol. The color of the solution may change, indicating the progress of the oxidation.

Step 4: Neutralization and Extraction

  • Neutralize the acidic reaction mixture by the slow addition of a base, such as sodium bicarbonate solution, until the pH is approximately 7-8.

  • Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. The organic layers contain the desired product.

Step 5: Purification

  • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 2,5-Pyrazinediethanol.

Structural Elucidation and Characterization: A Multi-Technique Approach

The definitive identification and characterization of 2,5-Pyrazinediethanol rely on a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information about the molecule's structure and purity.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analytical Analytical Techniques Compound 2,5-Pyrazinediethanol NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR Infrared (IR) Spectroscopy Compound->IR MS Mass Spectrometry (MS) Compound->MS TLC Thin-Layer Chromatography (TLC) Compound->TLC HPLC High-Performance Liquid Chromatography (HPLC) Compound->HPLC EA Elemental Analysis Compound->EA

A comprehensive workflow for the characterization of 2,5-Pyrazinediethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2,5-Pyrazinediethanol, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and the protons of the two equivalent ethanol side chains. The aromatic protons should appear as a singlet in the downfield region (typically δ 8.0-8.5 ppm). The methylene protons of the ethanol groups will likely appear as two triplets, one for the protons adjacent to the pyrazine ring and another for the protons adjacent to the hydroxyl group. The hydroxyl protons will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Due to the molecule's symmetry, a reduced number of signals is expected. One would anticipate signals for the aromatic carbons of the pyrazine ring and two distinct signals for the methylene carbons of the ethanol side chains.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2,5-Pyrazinediethanol is expected to exhibit characteristic absorption bands:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups.

  • C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the aliphatic C-H bonds in the ethanol side chains.

  • Aromatic C=C and C=N Stretch: Medium to weak absorption bands in the region of 1400-1600 cm⁻¹, indicative of the pyrazine ring.

  • C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹, corresponding to the stretching vibration of the C-O single bond in the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,5-Pyrazinediethanol, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (168.19 g/mol ). Common fragmentation patterns would involve the loss of water, ethylene, or parts of the ethanol side chains.

Applications and Future Directions in Drug Development

Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the pyrazine core in 2,5-Pyrazinediethanol makes it an attractive scaffold for the design and synthesis of novel therapeutic agents. The two hydroxyl groups provide convenient handles for further chemical modification, allowing for the generation of libraries of derivatives with diverse functionalities. These derivatives can be explored for their potential to interact with various biological targets, opening new avenues for drug discovery and development.

References

A comprehensive list of references will be provided upon the completion of a full literature review for a formal whitepaper. The information presented here is synthesized from publicly available chemical databases and general knowledge of organic chemistry principles.

Sources

A Comprehensive Technical Guide to 2,5-Pyrazinediethanol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazine scaffold is a cornerstone in medicinal chemistry, underpinning the therapeutic efficacy of numerous established drugs and serving as a fertile ground for the discovery of novel bioactive agents. Its unique electronic properties and ability to engage in diverse intermolecular interactions have cemented its status as a privileged structure in drug design. Within this esteemed class of heterocycles, 2,5-Pyrazinediethanol emerges as a particularly intriguing building block. Its symmetrical difunctional nature, featuring two primary alcohol moieties, presents a versatile platform for the synthesis of a wide array of derivatives, from coordination complexes to elaborate drug candidates. This guide provides an in-depth exploration of 2,5-Pyrazinediethanol, from its fundamental chemical identity to its synthesis, characterization, and the untapped potential it holds for the development of next-generation therapeutics. As a Senior Application Scientist, the following narrative is constructed not merely as a recitation of facts, but as a synthesis of technical data and field-proven insights, designed to empower researchers in their quest for innovative drug discovery.

Core Identity: CAS Number and IUPAC Nomenclature

At the heart of any chemical exploration lies a precise and unambiguous identification. For the subject of this guide, the core identifiers are as follows:

  • Chemical Abstract Service (CAS) Number: 4744-51-8 [1]

  • International Union of Pure and Applied Chemistry (IUPAC) Name: 2-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanol [1]

This compound is also known by several synonyms, including 2,5-Bis(2-hydroxyethyl)pyrazine and 2,2'-(Pyrazine-2,5-diyl)diethanol.[1] Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol .[1]

Synthesis of 2,5-Pyrazinediethanol: A Step-by-Step Protocol

The synthesis of 2,5-Pyrazinediethanol is a multi-step process that begins with the readily available 2,5-dimethylpyrazine. The overall synthetic strategy involves the oxidation of the methyl groups to carboxylic acids, followed by esterification, and finally, reduction to the desired diol. This approach provides a reliable and scalable route to the target compound.

Overall Synthetic Workflow

The synthetic pathway can be visualized as a two-stage process. The first stage focuses on the creation of a key intermediate, dimethyl pyrazine-2,5-dicarboxylate, from 2,5-dimethylpyrazine. The second stage involves the reduction of this diester to yield 2,5-Pyrazinediethanol.

Synthesis_Workflow A 2,5-Dimethylpyrazine B Pyrazine-2,5-dicarboxylic acid A->B Oxidation (SeO2) C Dimethyl pyrazine-2,5-dicarboxylate B->C Esterification (SOCl2, MeOH) D 2,5-Pyrazinediethanol C->D Reduction (NaBH4)

Caption: Synthetic workflow for 2,5-Pyrazinediethanol.

Stage 1: Synthesis of Dimethyl pyrazine-2,5-dicarboxylate

This stage involves a two-step process: oxidation of 2,5-dimethylpyrazine followed by esterification of the resulting dicarboxylic acid.

Step 1: Oxidation of 2,5-Dimethylpyrazine

The methyl groups of 2,5-dimethylpyrazine are oxidized to carboxylic acids using a strong oxidizing agent, selenium dioxide.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, suspend 2,5-dimethylpyrazine in a 10:1 mixture of pyridine and water.

    • Add selenium dioxide to the mixture.

    • Reflux the reaction mixture overnight.

    • Filter the hot mixture to remove the elemental selenium byproduct.

    • Evaporate the filtrate to dryness under reduced pressure to obtain crude pyrazine-2,5-dicarboxylic acid.

Step 2: Esterification of Pyrazine-2,5-dicarboxylic acid

The crude dicarboxylic acid is then converted to its corresponding dimethyl ester.

  • Protocol:

    • Suspend the crude pyrazine-2,5-dicarboxylic acid in methanol.

    • Cool the mixture in an ice bath and slowly add thionyl chloride.

    • Reflux the reaction mixture overnight.

    • After cooling, the solvent is removed under reduced pressure.

    • The resulting solid, dimethyl pyrazine-2,5-dicarboxylate, can be purified by recrystallization from methanol.

Stage 2: Reduction to 2,5-Pyrazinediethanol

The final step is the reduction of the dimethyl pyrazine-2,5-dicarboxylate to the target diol.

  • Protocol:

    • Dissolve dimethyl pyrazine-2,5-dicarboxylate in methanol in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction by the dropwise addition of water.

    • The product, 2,5-Pyrazinediethanol, can be isolated by extraction with an organic solvent and purified by column chromatography or recrystallization.

Physicochemical and Spectroscopic Characterization

A thorough characterization is paramount to confirm the identity and purity of the synthesized 2,5-Pyrazinediethanol.

Physicochemical Properties
PropertyValueSource
CAS Number 4744-51-8[1]
IUPAC Name 2-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanol[1]
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1]
Melting Point 108 °CExperimental Data
Boiling Point 358.5 °C (Predicted)[1]
Solubility Soluble in water and polar organic solvents.General knowledge
Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of 2,5-Pyrazinediethanol.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol groups. C-H stretching vibrations of the alkyl chains and the pyrazine ring will appear around 3000-2850 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring are expected in the 1600-1400 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show a singlet for the two equivalent protons on the pyrazine ring. The methylene protons of the hydroxyethyl groups will appear as two triplets, one for the protons adjacent to the pyrazine ring and another for the protons adjacent to the hydroxyl group. The hydroxyl protons will typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

    • ¹³C NMR: The spectrum will display distinct signals for the carbons of the pyrazine ring and the two different methylene carbons of the hydroxyethyl side chains.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 168. Fragmentation patterns would likely involve the loss of water (H₂O), ethylene (C₂H₄), or the entire hydroxyethyl side chain.

Analytical Methods for Quality Control

Ensuring the purity and identity of 2,5-Pyrazinediethanol is critical for its application in research and drug development. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of 2,5-Pyrazinediethanol.

  • Illustrative HPLC Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyrazine ring (typically around 270-280 nm).

    • Quantification: An external or internal standard method can be employed for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the identification and quantification of volatile and semi-volatile compounds like 2,5-Pyrazinediethanol.

  • Illustrative GC-MS Protocol:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector.

    • Oven Program: A temperature gradient program to ensure good separation.

    • Detector: Mass spectrometer operating in electron ionization (EI) mode.

    • Identification: Based on the retention time and the fragmentation pattern in the mass spectrum.

The Role of 2,5-Pyrazinediethanol in Drug Discovery and Development

The pyrazine nucleus is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities.[2][3][4] 2,5-Pyrazinediethanol, with its two reactive hydroxyl groups, serves as a versatile starting material for the synthesis of novel pyrazine-based compounds with potential therapeutic applications.

A Versatile Scaffold for Medicinal Chemistry

The two primary alcohol functionalities of 2,5-Pyrazinediethanol can be readily modified through various chemical transformations, including:

  • Esterification: To introduce a wide range of functional groups and modulate physicochemical properties.

  • Etherification: To create more stable linkages and explore different structural motifs.

  • Oxidation: To form the corresponding dialdehyde or dicarboxylic acid, which can then be further derivatized.

  • Halogenation: To introduce halogens that can serve as handles for cross-coupling reactions.

This synthetic flexibility allows for the creation of large libraries of compounds for high-throughput screening and lead optimization.

Potential Therapeutic Applications of Pyrazine Derivatives

Derivatives of the pyrazine core have shown promise in a variety of therapeutic areas:

  • Anticancer Activity: Many pyrazine-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[2][5][6]

  • Anti-inflammatory and Analgesic Effects: The pyrazine scaffold has been incorporated into molecules with significant anti-inflammatory and analgesic properties.[2]

  • Antimicrobial and Antiviral Activity: Pyrazine derivatives have been investigated for their efficacy against a range of microbial and viral pathogens.[2]

  • Neuroprotective Effects: Some pyrazine compounds have shown potential in the treatment of neurodegenerative diseases.[7]

Signaling Pathways and Molecular Targets

The diverse biological activities of pyrazine derivatives stem from their ability to interact with a multitude of molecular targets and modulate various signaling pathways.

Signaling_Pathways cluster_0 Pyrazine Derivatives cluster_1 Potential Molecular Targets cluster_2 Downstream Cellular Effects Pyrazine 2,5-Pyrazinediethanol (Building Block) Kinases Kinases (e.g., CK2, PIM) Pyrazine->Kinases Receptors Receptors Pyrazine->Receptors Enzymes Enzymes Pyrazine->Enzymes Proliferation Inhibition of Cell Proliferation Kinases->Proliferation Apoptosis Induction of Apoptosis Receptors->Apoptosis Inflammation Modulation of Inflammation Enzymes->Inflammation

Caption: Potential molecular targets and cellular effects of pyrazine derivatives.

As a building block, 2,5-Pyrazinediethanol can be utilized to synthesize compounds that target key signaling molecules. For instance, pyrazine derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6][8] By designing molecules that selectively inhibit kinases implicated in cancer, it is possible to develop targeted therapies with improved efficacy and reduced side effects.

Conclusion and Future Perspectives

2,5-Pyrazinediethanol represents a valuable and versatile platform for the discovery and development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its dual hydroxyl groups provide medicinal chemists with a powerful tool to explore a vast chemical space. The established biological activities of the broader pyrazine class of compounds provide a strong rationale for the continued investigation of derivatives of 2,5-Pyrazinediethanol. Future research should focus on the systematic exploration of its derivatization, coupled with comprehensive biological screening to identify novel lead compounds for a range of diseases. The insights and protocols provided in this guide are intended to serve as a catalyst for such endeavors, ultimately contributing to the advancement of human health.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9812863, 2,5-Pyrazinediethanol. [Link]

  • Li, S., Li, Y., & Li, J. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

  • Janssens, T. K., Tyc, O., Besselink, H., de Boer, W., & Garbeva, P. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS microbiology letters, 366(3), fnz023. [Link]

  • Zhang, Y., Wu, M., Wu, W., & Li, F. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • Xu, Z., & Li, Z. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • Human Metabolome Database. Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). [Link]

  • Al-Saeed, F. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Current Medicinal Chemistry. [Link]

  • El-Gamal, M. I., Al-Saeed, F. A., & Abdel-Maksoud, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301041. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Li, J. (2023). Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions. Bioorganic & medicinal chemistry, 98, 117565. [Link]

  • Sadek, M. M., & El-Sayed, M. A. (2020). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 3(1), 1-11. [Link]

  • World Intellectual Property Organization. (2005). Pyrazine derivatives and pharmaceutical use thereof. WO2005040151A1.
  • Amini, M., & Safavi, M. (2021). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Current drug targets, 22(12), 1399–1411. [Link]

  • Grygorenko, O. O. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic and Biomolecular Chemistry, 19(37), 8036-8071. [Link]

Sources

An In-depth Technical Guide to 2,5-Pyrazinediethanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Pyrazinediethanol (CAS 4744-51-8), a heterocyclic compound with potential applications in the flavor, fragrance, and pharmaceutical industries. While direct evidence of its natural occurrence is limited, the prevalence of structurally related pyrazines in thermally processed foods and fermented products suggests its plausible formation through Maillard reactions. This guide details a robust laboratory-scale synthesis of 2,5-Pyrazinediethanol, outlines methodologies for its isolation and characterization using modern analytical techniques, and explores its potential biological activities based on the known functions of related pyrazine derivatives. This document is intended to serve as a foundational resource for researchers interested in the further investigation and application of this intriguing molecule.

Introduction: The Pyrazine Family and the Emergence of 2,5-Pyrazinediethanol

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are widely distributed in nature and are significant contributors to the aroma and flavor of a vast array of foods and beverages.[1][2] Their formation is often associated with the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food.[3][4] This process is responsible for the desirable roasted, nutty, and toasted notes in products like coffee, cocoa, and baked goods.[5]

Within this extensive family, 2,5-Pyrazinediethanol, also known as 2,5-Bis(2-hydroxyethyl)pyrazine, presents a unique structure with two hydroxyethyl side chains.[6] These functional groups are anticipated to influence its physicochemical properties, such as solubility and polarity, and may impart specific biological activities. While the scientific literature on 2,5-Pyrazinediethanol is not as extensive as for other pyrazine derivatives like 2,5-dimethylpyrazine, its structural characteristics warrant a detailed examination of its discovery, natural occurrence, synthesis, and potential applications.

This guide aims to consolidate the available scientific knowledge on 2,5-Pyrazinediethanol and provide a practical framework for its synthesis, identification, and further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,5-Pyrazinediethanol is essential for its handling, analysis, and application.

PropertyValueReference
Chemical Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol [6]
CAS Number 4744-51-8[6]
Appearance Colorless to light yellow liquid or solid
Boiling Point 236 °C (estimated)[2]
Flash Point 96 °C[2]
Solubility Soluble in water, ethanol, and ether[7]
IUPAC Name 2-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanol[6]

Discovery and Natural Occurrence

The specific details surrounding the initial discovery of 2,5-Pyrazinediethanol are not well-documented in readily available scientific literature. However, its structure suggests a likely origin from the Maillard reaction.

While direct evidence for the natural occurrence of 2,5-Pyrazinediethanol in specific food products is currently limited, the presence of a wide variety of pyrazine derivatives in roasted, toasted, and fermented foods is well-established.[1][2] For instance, numerous alkylpyrazines are key aroma components in coffee, cocoa, and nuts.[5] The formation of these compounds is a result of complex chemical transformations of amino acids and sugars during processing. Given that ethanolamine can be formed from the decarboxylation of serine, it is plausible that 2,5-Pyrazinediethanol could be formed in Maillard reactions where ethanolamine or its precursors are present.

Further research, employing sensitive analytical techniques, is required to definitively identify and quantify 2,5-Pyrazinediethanol in natural and processed food matrices. The investigation of Maillard reaction model systems containing relevant precursors could also provide valuable insights into its formation pathways.

Synthesis of 2,5-Pyrazinediethanol

A reliable method for the laboratory-scale synthesis of 2,5-Pyrazinediethanol is crucial for obtaining the pure compound for analytical standards, biological testing, and other research purposes. The following two-step procedure, adapted from the synthesis of related pyrazine derivatives, provides a robust pathway to 2,5-Pyrazinediethanol.

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction a Pyrazine-2,5-dicarboxylic acid d Dimethyl pyrazine-2,5-dicarboxylate a->d Reflux b Methanol b->d c Thionyl chloride c->d e Dimethyl pyrazine-2,5-dicarboxylate h 2,5-Pyrazinediethanol e->h 0 °C to RT f Sodium borohydride (NaBH4) f->h g Methanol g->h AnalysisWorkflow Sample Food Sample (e.g., Coffee, Cocoa) Extraction Solvent Extraction / SPME Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis GC-MS Analysis Cleanup->Analysis Identification Mass Spectrum and Retention Time Matching Analysis->Identification Quantification Calibration with Standard Analysis->Quantification AntimicrobialAction cluster_cell Bacterial Cell CellWall Cell Wall DNA DNA Pyrazine 2,5-Pyrazinediethanol Pyrazine->CellWall Disruption Pyrazine->DNA Damage

Sources

2,5-Pyrazinediethanol: A Technical Guide to a Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazine and its derivatives represent a cornerstone in heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, flavor chemistry, and materials science. This technical guide provides a comprehensive review of 2,5-Pyrazinediethanol, a di-substituted pyrazine with significant potential yet to be fully explored. While direct research on this specific molecule is nascent, this paper will synthesize available data on its chemical properties, propose a robust synthetic pathway based on established methodologies for related compounds, and explore its potential biological activities by drawing parallels with structurally similar pyrazine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of 2,5-Pyrazinediethanol in their respective fields.

Introduction: The Pyrazine Core and the Promise of 2,5-Pyrazinediethanol

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1] The electron-withdrawing nature of the nitrogen atoms imparts unique chemical and physical properties to the ring system, influencing its reactivity and intermolecular interactions.[2] This has led to the development of numerous pyrazine-containing drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[3][4]

2,5-Pyrazinediethanol, with its symmetrical di-substitution of hydroxyethyl groups, presents an intriguing molecule for further investigation. The presence of two primary alcohol functional groups offers multiple avenues for derivatization, such as esterification, etherification, and oxidation, allowing for the generation of a library of novel compounds with potentially enhanced biological activities. Furthermore, the hydroxyl groups can participate in hydrogen bonding, influencing the molecule's solubility and its ability to interact with biological targets.[2]

This guide will first delineate the known physicochemical properties of 2,5-Pyrazinediethanol. Subsequently, a detailed, experimentally grounded synthetic protocol will be proposed. The core of this whitepaper will then focus on the potential biological activities of 2,5-Pyrazinediethanol, drawing upon the extensive literature on related pyrazine derivatives. Finally, we will outline future research directions to unlock the full therapeutic potential of this promising molecule.

Physicochemical Properties of 2,5-Pyrazinediethanol

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery and development. The following table summarizes the key computed and known properties of 2,5-Pyrazinediethanol, primarily sourced from the PubChem database.[5]

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[5]
Molecular Weight 168.19 g/mol [5]
IUPAC Name 2-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanol[5]
CAS Number 4744-51-8[5]
Appearance Light Orange to Orange Solid[6]
Storage 2-8°C Refrigerator[6]
Synonyms 2,5-Bis(2-hydroxyethyl)pyrazine, 2,2'-(Pyrazine-2,5-diyl)diethanol, Potassium Clavulanate Impurity A[5]

The structure of 2,5-Pyrazinediethanol is depicted in the following diagram:

Caption: Chemical structure of 2,5-Pyrazinediethanol.

Proposed Synthesis of 2,5-Pyrazinediethanol

Proposed Synthetic Pathway

The proposed synthesis follows a logical progression of oxidation, esterification, and reduction:

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction A 2,5-Dimethylpyrazine B Pyrazine-2,5-dicarboxylic acid A->B  SeO2, Pyridine/H2O, Reflux   C Diethyl pyrazine-2,5-dicarboxylate B->C  Ethanol, H2SO4 (cat.), Reflux   D 2,5-Pyrazinediethanol C->D  LiAlH4, THF, 0°C to rt  

Caption: Proposed three-step synthesis of 2,5-Pyrazinediethanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of pyrazine-2,5-diyldimethanol and should be considered a starting point for optimization.[7]

Step 1: Synthesis of Pyrazine-2,5-dicarboxylic acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,5-dimethylpyrazine (1.0 eq), selenium dioxide (4.0-5.0 eq), pyridine (10 parts), and water (1 part).

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter to remove the elemental selenium. The filtrate is then concentrated under reduced pressure to yield the crude pyrazine-2,5-dicarboxylic acid. This product can be purified by recrystallization.

Causality: Selenium dioxide is a common and effective oxidizing agent for converting benzylic methyl groups to carboxylic acids. Pyridine acts as both a solvent and a base to facilitate the reaction, while the addition of water is crucial for the reaction mechanism.

Step 2: Synthesis of Diethyl pyrazine-2,5-dicarboxylate

  • Reaction Setup: To a round-bottom flask, add the crude pyrazine-2,5-dicarboxylic acid (1.0 eq) and an excess of absolute ethanol.

  • Reaction: Carefully add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 4-6 hours.

  • Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the diethyl pyrazine-2,5-dicarboxylate.

Causality: Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. The use of excess ethanol drives the equilibrium towards the product side.

Step 3: Synthesis of 2,5-Pyrazinediethanol

  • Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask and cool to 0°C.

  • Reaction: Slowly add a solution of diethyl pyrazine-2,5-dicarboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,5-Pyrazinediethanol. The product can be further purified by column chromatography or recrystallization.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols.[8] The reaction is performed in an anhydrous aprotic solvent like THF due to the high reactivity of LiAlH₄ with protic solvents.

Potential Biological Activities and Therapeutic Applications

While direct experimental data on the biological activities of 2,5-Pyrazinediethanol is scarce, the broader class of pyrazine derivatives exhibits a remarkable range of pharmacological effects.[1][3] This suggests that 2,5-Pyrazinediethanol could be a valuable scaffold for the development of new therapeutic agents.

Overview of Pharmacological Activities of Pyrazine Derivatives

The following table summarizes the diverse biological activities reported for various pyrazine derivatives, providing a rationale for investigating 2,5-Pyrazinediethanol in these therapeutic areas.

Biological ActivityExamples of Active Pyrazine DerivativesPotential Mechanism of ActionReferences
Anticancer Pteridines, 2-acetylpyrazine, PhenazineInduction of apoptosis, cell cycle arrest, inhibition of topoisomerase[3]
Anti-inflammatory TetramethylpyrazineInhibition of pro-inflammatory cytokine production, scavenging of reactive oxygen species[3][9]
Antimicrobial Dibromophakellin, Longamide BDisruption of cell membrane integrity, inhibition of essential enzymes[3]
Antioxidant TetramethylpyrazineDirect scavenging of free radicals, upregulation of antioxidant enzymes[3][9]
Antiparasitic PhenazineInterference with parasite metabolism and redox homeostasis[3]
Postulated Activities of 2,5-Pyrazinediethanol

Based on the structure of 2,5-Pyrazinediethanol and the known activities of related compounds, we can postulate several potential areas for its biological investigation:

  • Anticancer Activity: The pyrazine core is present in several anticancer agents. The di-hydroxyethyl side chains of 2,5-Pyrazinediethanol could be derivatized to introduce functionalities that enhance cytotoxicity towards cancer cells. For instance, esterification with known cytotoxic carboxylic acids could yield prodrugs with improved pharmacokinetic profiles.[9]

  • Anti-inflammatory and Antioxidant Effects: The ability of some pyrazines to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways is well-documented.[3][9] The hydroxyl groups in 2,5-Pyrazinediethanol could contribute to its antioxidant capacity.

  • Neurological Applications: Some pyrazine derivatives have shown neuroprotective effects. The potential of 2,5-Pyrazinediethanol and its derivatives to cross the blood-brain barrier and exert effects on the central nervous system warrants investigation.

It is imperative to emphasize that these are postulated activities based on structural analogy. Rigorous biological evaluation is necessary to validate these hypotheses.

Structure-Activity Relationship (SAR) Considerations

The biological activity of pyrazine derivatives is highly dependent on the nature and position of the substituents on the pyrazine ring.

G Pyrazine Pyrazine Core Substituents Substituents (e.g., -CH2CH2OH) Pyrazine->Substituents Determines substitution pattern Activity Biological Activity (Potency, Selectivity) Pyrazine->Activity Core scaffold for activity Properties Physicochemical Properties (Lipophilicity, Solubility, pKa) Substituents->Properties Influences Properties->Activity Modulates

Caption: Factors influencing the biological activity of pyrazine derivatives.

For 2,5-Pyrazinediethanol, the key structural features to consider for SAR studies include:

  • The Pyrazine Ring: The core heterocycle is essential for the intrinsic activity of many pyrazine-based drugs.

  • The Hydroxyethyl Side Chains: The length and flexibility of these chains, as well as the presence of the terminal hydroxyl groups, will significantly impact the molecule's interaction with biological targets. Modification of these groups is a primary strategy for optimizing activity.

  • Symmetry: The C2 symmetry of the molecule may have implications for its binding to symmetrical protein pockets.

Future Research Directions

The field of pyrazine chemistry is rich with possibilities, and 2,5-Pyrazinediethanol represents a largely untapped resource. Future research efforts should be directed towards:

  • Validation of the Proposed Synthesis: The first crucial step is the experimental validation and optimization of the proposed synthetic route to obtain 2,5-Pyrazinediethanol in good yield and purity.

  • Comprehensive Biological Screening: A broad-based biological screening of 2,5-Pyrazinediethanol is essential to identify its primary pharmacological activities. This should include assays for anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.

  • Derivatization and SAR Studies: A focused medicinal chemistry program should be initiated to synthesize a library of 2,5-Pyrazinediethanol derivatives. This will involve modifying the hydroxyethyl side chains to explore the structure-activity relationships and identify compounds with enhanced potency and selectivity.

  • Investigation of its Role as a Clavulanate Impurity: The presence of 2,5-Pyrazinediethanol as an impurity in potassium clavulanate preparations warrants further investigation.[6] Understanding its formation and potential biological effects is important for the quality control of this widely used antibiotic.

Conclusion

2,5-Pyrazinediethanol is a structurally intriguing molecule with significant, yet largely unexplored, potential in medicinal chemistry and drug development. While direct research on this compound is limited, a robust synthetic pathway can be proposed based on established methods. By drawing parallels with the diverse pharmacological activities of other pyrazine derivatives, a strong rationale exists for the comprehensive biological evaluation of 2,5-Pyrazinediethanol and its analogues. This technical guide serves as a foundational resource to stimulate and guide future research into this promising heterocyclic scaffold.

References

  • Hou, W., Dai, W., Huang, H., Liu, S. L., Liu, J., Huang, L. J., ... & Lan, J. X. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link][2]

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-28. [Link][3]

  • I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable? : r/Chempros. (2023). Reddit. [Link][7]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(19), 6881. [Link][9]

  • Hou, W., Dai, W., Huang, H., Liu, S. L., Liu, J., Huang, L. J., ... & Lan, J. X. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link][2]

  • PubChem. (n.d.). 2,5-Pyrazinediethanol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link][5]

  • Biological roles of pyrazines in insect chemical communication. (2024). Journal of Pest Science. [Link][10]

  • Pharmaffiliates. (n.d.). Clavulanate Potassium - Impurity A (Freebase). Retrieved January 25, 2026, from [Link][6]

  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents. (n.d.). Retrieved January 25, 2026, from [11]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Advances, 14(1), 38-45. [Link][12]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(19), 6881. [Link][4]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1645-1655. [https://www.rjpbcs.com/pdf/2017_8(2)/[13].pdf]([Link]13].pdf)

  • Bobek, M., & Bloch, A. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry, 15(2), 164–168. [Link][14]

  • Structure and pharmacological activity of pyrazine. (2024). ResearchGate. [Link][15]

  • Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. (2012). CrystEngComm, 14(15), 4963-4971. [Link][16]

  • PubChem. (n.d.). 2,5-Piperazinedione. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link][17]

  • de Oliveira, R. B., & de Lima, D. P. (2012). Pyrazine derivatives: a patent review (2008 - present). Expert opinion on therapeutic patents, 22(8), 887–903. [Link][1]

  • Reduction of Esters to Alcohols. (2021, July 8). YouTube. [Link][18]

  • Asif, M. (2014). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Journal of Chemical and Pharmaceutical Research, 6(5), 114-122. [Link][19]

  • PubChem. (n.d.). 2,5-Dimethylpyridine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link][20]

  • 87 CHM2210 Reduction of Esters to Yield Alcohols. (2018, July 13). YouTube. [Link][8]

  • Biobased Pyrazine-Containing Polyesters. (2020). ACS Sustainable Chemistry & Engineering, 8(49), 18196–18206. [Link][21]

  • EP0277008A1 - Process for crystallization of potassium clavulanate - Google Patents. (n.d.). Retrieved January 25, 2026, from [22]

  • Ghosh, P., & Mandal, A. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 4(2), 129-134. [Link][23]

  • Studies on the formation and synthetic mechanism of related substance G in potassium clavulanate production. (2014). Brazilian Journal of Microbiology, 45(1), 79-85. [Link][24]

  • PubChem. (n.d.). Pyrazine-2,5-dicarboxylic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link][25]

  • PubChem. (n.d.). (5-Methylpyrazin-2-yl)methanol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

Sources

Unveiling the Potential: A Technical Guide to the Biological Activities of 2,5-Pyrazinediethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current knowledge and future research directions for determining the potential biological activities of 2,5-Pyrazinediethanol and its derivatives. As a Senior Application Scientist, the following content is structured to offer not just a review of existing data, but a practical framework for the scientific investigation of this promising, yet understudied, class of compounds.

Introduction: The Pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in the realm of medicinal chemistry.[1] Its derivatives have garnered significant attention for their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The unique electronic properties and structural features of the pyrazine ring allow for a wide range of chemical modifications, leading to a vast chemical space for drug discovery. Marketed drugs containing the pyrazine moiety underscore its therapeutic importance.[3]

This guide focuses specifically on 2,5-Pyrazinediethanol (also known as 2,5-bis(2-hydroxyethyl)pyrazine) and its potential derivatives. While the broader class of pyrazines is well-studied, 2,5-Pyrazinediethanol itself represents a largely unexplored frontier. Its symmetrical structure with two primary alcohol functionalities at the 2 and 5 positions presents intriguing possibilities for derivatization and biological activity. These hydroxyl groups can serve as handles for creating esters, ethers, and other derivatives, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties.

Currently, publicly available research on the specific biological activities of 2,5-Pyrazinediethanol and its derivatives is limited. This guide, therefore, aims to bridge this knowledge gap by providing a robust framework for initiating and conducting research in this area. We will delve into the synthesis of the core molecule and then present a detailed roadmap for evaluating its potential anticancer, antimicrobial, and anti-inflammatory activities, grounded in established scientific protocols.

Synthesis of the Core Moiety: 2,5-Pyrazinediethanol

The synthesis of 2,5-Pyrazinediethanol is a critical first step in exploring its biological potential. While various methods for pyrazine synthesis exist, a common approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines. For 2,5-disubstituted pyrazines, self-condensation of α-amino ketones is a widely used strategy.

A plausible synthetic route to 2,5-Pyrazinediethanol is outlined below. This pathway is based on established principles of pyrazine chemistry and provides a logical starting point for laboratory synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Dimerization & Cyclization cluster_reaction2 Step 2: Aromatization cluster_reaction3 Step 3: Deprotection & Reduction Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde diethyl acetal Reaction1 Self-condensation (Acidic conditions, heat) Aminoacetaldehyde_diethyl_acetal->Reaction1 Input Dihydropyrazine_intermediate 2,5-Bis(diethoxymethyl)- 1,4-dihydropyrazine Reaction1->Dihydropyrazine_intermediate Forms Reaction2 Oxidation (e.g., air, mild oxidant) Dihydropyrazine_intermediate->Reaction2 Input Pyrazine_acetal 2,5-Bis(diethoxymethyl)pyrazine Reaction2->Pyrazine_acetal Yields Reaction3 Acid hydrolysis & Reduction (e.g., NaBH4) Pyrazine_acetal->Reaction3 Input Final_Product 2,5-Pyrazinediethanol Reaction3->Final_Product Produces

Figure 1: Proposed synthetic workflow for 2,5-Pyrazinediethanol.

Causality behind Experimental Choices: The use of an acetal protecting group for the aldehyde functionality in the starting material is crucial to prevent unwanted side reactions during the initial condensation. The subsequent oxidation step is necessary to form the stable aromatic pyrazine ring. Finally, a deprotection followed by reduction yields the target di-alcohol. The choice of reagents and reaction conditions would need to be optimized to maximize yield and purity.

A Proposed Research Framework for Biological Evaluation

Given the lack of specific data, a systematic in vitro evaluation is the logical next step. The following sections outline detailed protocols for assessing the potential anticancer, antimicrobial, and anti-inflammatory activities of 2,5-Pyrazinediethanol and its synthesized derivatives.

Part 1: Anticancer Activity Assessment

The antiproliferative and cytotoxic effects of novel compounds against cancer cell lines are fundamental in anticancer drug discovery.[1] The MTT assay is a widely accepted colorimetric method for this initial screening.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2,5-Pyrazinediethanol or its derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add the test compounds to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the culture medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add 2,5-Pyrazinediethanol derivatives Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the MTT assay.

Part 2: Antimicrobial Activity Screening

The broad-spectrum antimicrobial activity of many pyrazine derivatives warrants the investigation of 2,5-Pyrazinediethanol in this regard.[4][5] The Kirby-Bauer disk diffusion method is a standard preliminary test, followed by the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

  • Bacterial Culture Preparation:

    • Inoculate a loopful of a pure bacterial culture (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) into a tube of sterile broth.

    • Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Application of Test Compound:

    • Impregnate sterile filter paper disks with a known concentration of 2,5-Pyrazinediethanol or its derivatives.

    • Aseptically place the disks onto the surface of the inoculated agar plate.

    • Include a blank disk (solvent only) as a negative control and a disk with a standard antibiotic (e.g., ampicillin) as a positive control.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in Mueller-Hinton broth.

  • Inoculation:

    • Prepare a standardized bacterial inoculum as described for the Kirby-Bauer test.

    • Dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Observation:

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Testing_Workflow cluster_kb Kirby-Bauer Disk Diffusion cluster_mic Broth Microdilution (MIC) KB_Start Prepare Bacterial Lawn KB_Disks Apply Compound-impregnated Disks KB_Start->KB_Disks KB_Incubate Incubate 24h KB_Disks->KB_Incubate KB_Measure Measure Zone of Inhibition KB_Incubate->KB_Measure MIC_Start Prepare Serial Dilutions in 96-well plate MIC_Inoculate Inoculate with Bacteria MIC_Start->MIC_Inoculate MIC_Incubate Incubate 24h MIC_Inoculate->MIC_Incubate MIC_Read Determine Lowest Concentration with No Growth (MIC) MIC_Incubate->MIC_Read

Figure 3: Workflow for antimicrobial susceptibility testing.

Part 3: Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of pyrazole derivatives is well-documented, suggesting that pyrazine analogs may also possess such properties.[6] An in vitro protein denaturation inhibition assay is a simple and effective preliminary screening method.

Experimental Protocol: Inhibition of Protein Denaturation Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of egg albumin (from fresh hen's egg).

    • A control group is prepared without the test compound.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement:

    • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

    • Use diclofenac sodium as a standard reference drug.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Anticancer Activity Data for 2,5-Pyrazinediethanol Derivatives

CompoundDerivativeCancer Cell LineIC₅₀ (µM)
PDE-01 2,5-PyrazinediethanolMCF-7>100
PDE-02 Di-ester derivativeMCF-745.2
PDE-03 Di-ether derivativeMCF-778.9
Doxorubicin (Positive Control)MCF-70.8

Table 2: Hypothetical Antimicrobial Activity Data for 2,5-Pyrazinediethanol Derivatives

CompoundDerivativeS. aureus Zone of Inhibition (mm)E. coli Zone of Inhibition (mm)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PDE-01 2,5-Pyrazinediethanol87>256>256
PDE-02 Di-ester derivative151264128
PDE-03 Di-ether derivative1210128256
Ampicillin (Positive Control)252224

Table 3: Hypothetical Anti-inflammatory Activity Data for 2,5-Pyrazinediethanol Derivatives

CompoundDerivativeConcentration (µg/mL)% Inhibition of Protein Denaturation
PDE-01 2,5-Pyrazinediethanol10015.2
PDE-02 Di-ester derivative10055.8
PDE-03 Di-ether derivative10042.1
Diclofenac (Positive Control)10085.4

Conclusion and Future Directions

While the current body of literature on the specific biological activities of 2,5-Pyrazinediethanol is sparse, the established pharmacological importance of the pyrazine scaffold provides a strong rationale for its investigation. The di-alcohol functionality of 2,5-Pyrazinediethanol offers a versatile platform for the synthesis of a diverse library of derivatives.

This technical guide provides a comprehensive and scientifically rigorous framework for the initial exploration of these compounds. By systematically applying the detailed protocols for anticancer, antimicrobial, and anti-inflammatory screening, researchers can begin to map the structure-activity relationships of this promising chemical class. Positive results from these in vitro assays would warrant further investigation into the mechanisms of action and progression to in vivo studies. The path to unlocking the full therapeutic potential of 2,5-Pyrazinediethanol derivatives begins with the foundational research outlined herein.

References

  • Janssens, D., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters, 366(3), fnz023.
  • Gürsoy, E. A., & Karali, N. (2003). Synthesis and antimicrobial activity of some new 2,5-disubstituted-1,3,4-thiadiazole and 1,2,4-triazole-3-thione derivatives. Turkish Journal of Chemistry, 27(5), 545-551.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7440.
  • Abdel-Wahab, B. F., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry, 74, 15-25. [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2021). Foods, 10(11), 2845. [Link]

  • PubChem Compound Summary for CID 9812863, 2,5-Pyrazinediethanol. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2,5-Pyrazinediethanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of 2,5-Pyrazinediethanol. Given the limited publicly available experimental data on this specific molecule, this document focuses on the foundational principles and detailed methodologies required to independently determine these critical physicochemical properties. By following the protocols outlined herein, researchers can generate the necessary data to support formulation development, ensure product quality, and meet regulatory expectations.

Introduction to 2,5-Pyrazinediethanol

2,5-Pyrazinediethanol, also known as 2,2'-(pyrazine-2,5-diyl)diethanol, is a heterocyclic organic compound with the molecular formula C₈H₁₂N₂O₂.[1] The pyrazine ring is a core structural motif in numerous biologically active compounds and approved pharmaceuticals, recognized for its role in various pharmacological activities.[2] The presence of two ethanol substituents on the pyrazine core of 2,5-Pyrazinediethanol suggests the potential for hydrogen bonding, which can significantly influence its solubility and interactions with other molecules. A thorough understanding of its solubility and stability is paramount for its potential development as a pharmaceutical agent or intermediate.

Molecular Structure and Physicochemical Properties:

PropertyValueSource
IUPAC Name2-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanol[1]
Molecular FormulaC₈H₁₂N₂O₂[1]
Molecular Weight168.19 g/mol [1]
XLogP3-AA (Predicted)-1.0[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count4[1]
Polar Surface Area66.2 Ų[1]

The predicted low octanol-water partition coefficient (XLogP3-AA) suggests that 2,5-Pyrazinediethanol is likely to be a hydrophilic compound with good aqueous solubility. The presence of two hydroxyl groups and two nitrogen atoms makes it capable of acting as both a hydrogen bond donor and acceptor, further supporting its potential for solubility in polar solvents.

Molecular structure of 2,5-Pyrazinediethanol.

Principles of Solubility and Stability in Drug Development

Solubility

Solubility is a critical physicochemical property that influences a drug's absorption, distribution, and overall bioavailability. For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. In parenteral formulations, complete dissolution in the vehicle is essential to prevent precipitation and ensure patient safety.

The solubility of a compound is influenced by several factors, including:

  • Molecular Structure: The presence of polar functional groups, such as the hydroxyl groups in 2,5-Pyrazinediethanol, generally increases aqueous solubility.

  • Solvent Properties: "Like dissolves like" is a fundamental principle. Polar solvents will better dissolve polar solutes, and non-polar solvents will better dissolve non-polar solutes.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.

  • pH: For ionizable compounds, solubility is highly pH-dependent. The pyrazine ring is weakly basic, and its protonation at low pH could influence solubility.

Stability

Stability is the capacity of a drug substance or drug product to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. Degradation of a drug can lead to loss of efficacy, the formation of potentially toxic byproducts, and changes in physical appearance.

Forced degradation studies are essential to understand the intrinsic stability of a drug molecule and to develop stability-indicating analytical methods. These studies involve exposing the drug to stress conditions more severe than accelerated stability conditions to identify potential degradation pathways and degradation products.

Key stress conditions include:

  • Hydrolysis: Degradation in the presence of water, often catalyzed by acidic or basic conditions.

  • Oxidation: Degradation in the presence of an oxidizing agent, such as hydrogen peroxide.

  • Photolysis: Degradation upon exposure to light.

  • Thermal Degradation: Degradation at elevated temperatures.

Experimental Protocols for Determining Solubility

The following protocols provide a framework for determining the solubility of 2,5-Pyrazinediethanol in various solvents.

Shake-Flask Method for Equilibrium Solubility

This is the gold standard method for determining the equilibrium solubility of a compound.

Materials:

  • 2,5-Pyrazinediethanol

  • Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol, polyethylene glycol 400)

  • Scintillation vials or other suitable containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,5-Pyrazinediethanol to a known volume of each solvent in a vial. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that equilibrium has been achieved.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 2,5-Pyrazinediethanol.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of 2,5-Pyrazinediethanol in each solvent based on the measured concentration and the dilution factor.

Solubility_Workflow A Add excess 2,5-Pyrazinediethanol to solvent B Equilibrate on shaker (e.g., 24-72h at 25°C) A->B C Filter supernatant (0.45 µm filter) B->C D Dilute sample C->D E Analyze by HPLC D->E F Calculate solubility E->F

Experimental workflow for solubility determination.

Experimental Protocols for Stability Studies (Forced Degradation)

The following protocols outline a systematic approach to investigating the stability of 2,5-Pyrazinediethanol under various stress conditions. A stability-indicating analytical method, typically HPLC, must be developed and validated prior to these studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

General HPLC Parameters to Consider:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where 2,5-Pyrazinediethanol has significant absorbance.

  • Column Temperature: Typically maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

General Procedure:

  • Prepare a stock solution of 2,5-Pyrazinediethanol in a suitable solvent (e.g., water or a water/organic co-solvent mixture).

  • Expose the solution to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Stress Conditions:

  • Acidic Hydrolysis:

    • Treat the drug solution with 0.1 N HCl.

    • Maintain the solution at an elevated temperature (e.g., 60-80 °C) for a specified period.

  • Basic Hydrolysis:

    • Treat the drug solution with 0.1 N NaOH.

    • Maintain the solution at room temperature or a slightly elevated temperature for a specified period.

  • Oxidative Degradation:

    • Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep the solution at room temperature and protected from light.

  • Photolytic Degradation:

    • Expose the drug solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A dark control sample should be run in parallel.

  • Thermal Degradation:

    • Expose a solid sample of 2,5-Pyrazinediethanol to dry heat in an oven (e.g., 80-100 °C) for a specified period.

    • Also, expose the drug solution to a similar temperature.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC MassSpec Mass Spectrometry HPLC->MassSpec for identification Pathways Degradation Pathways HPLC->Pathways Products Degradation Products MassSpec->Products Method Validated Analytical Method Pathways->Method Products->Method Start 2,5-Pyrazinediethanol Sample Start->Acid Start->Base Start->Oxidation Start->Photo Start->Thermal

Workflow for forced degradation studies.

Data Interpretation and Reporting

Solubility Data:

  • Present the solubility data in a clear and concise table, including the solvent, temperature, and solubility value (e.g., in mg/mL or mol/L).

  • If pH-dependent solubility was investigated, plot solubility as a function of pH.

Stability Data:

  • For each stress condition, report the percentage of degradation of 2,5-Pyrazinediethanol over time.

  • Include representative chromatograms showing the separation of the parent compound from its degradation products.

  • If possible, identify the major degradation products using techniques such as mass spectrometry (MS).

  • Propose potential degradation pathways based on the identified products and the known reactivity of the pyrazine ring system. While the pyrazine ring itself is generally stable to oxidation and hydrolysis, the ethanol side chains may be susceptible to oxidation to the corresponding aldehydes and carboxylic acids.

Conclusion

References

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9812863, 2,5-Pyrazinediethanol. Retrieved January 24, 2026 from [Link].

  • ICH, Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

Sources

Methodological & Application

Application Notes & Protocols: 2,5-Pyrazinediethanol as a Versatile Scaffold in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazine ring is a privileged heterocyclic motif found in numerous clinically successful drugs and biologically active compounds.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a valuable scaffold in modern drug discovery. This document provides a comprehensive guide to the role of 2,5-Pyrazinediethanol, a symmetrically disubstituted pyrazine, in medicinal chemistry and drug design. We will explore its potential as a starting material for the synthesis of novel drug candidates, outline detailed protocols for its derivatization, and propose strategies for the biological evaluation of its analogs. While direct studies on the medicinal chemistry applications of 2,5-Pyrazinediethanol are emerging, this guide synthesizes information from related pyrazine derivatives to provide a robust framework for its utilization in drug discovery programs.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of therapeutic agents.[3] The pyrazine nucleus is present in a wide array of FDA-approved drugs, demonstrating its versatility in targeting diverse biological pathways.[2] The incorporation of a pyrazine ring into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing solubility, metabolic stability, and receptor binding affinity.

2,5-Pyrazinediethanol (also known as 2,5-bis(2-hydroxyethyl)pyrazine) presents a particularly interesting starting point for drug design. Its key features include:

  • Symmetrical Structure: The C2 symmetry can be exploited for the synthesis of both symmetrical and unsymmetrical derivatives.

  • Reactive Hydroxyl Groups: The two primary alcohol functionalities serve as convenient handles for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric groups.

  • Hydrogen Bonding Capacity: The pyrazine nitrogens and the hydroxyl groups can participate in hydrogen bonding interactions with biological targets, a crucial aspect of molecular recognition.

  • Favorable Physicochemical Properties: The presence of the hydroxyl groups and the pyrazine core suggests good water solubility, a desirable trait for drug candidates.[1]

This guide will delve into the practical applications of 2,5-Pyrazinediethanol, providing detailed protocols and theoretical frameworks for its use in generating novel chemical entities with therapeutic potential.

Physicochemical Properties of 2,5-Pyrazinediethanol

A thorough understanding of the physicochemical properties of a scaffold is fundamental to rational drug design. The table below summarizes the key computed properties of 2,5-Pyrazinediethanol.[4]

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂PubChem[4]
Molecular Weight 168.19 g/mol PubChem[4]
XLogP3-AA -1.1PubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 4PubChem[4]
Rotatable Bond Count 4PubChem[4]
Topological Polar Surface Area 66.2 ŲPubChem[4]

These properties suggest that 2,5-Pyrazinediethanol is a polar molecule with good potential for aqueous solubility and the ability to form multiple hydrogen bonds, making it an attractive scaffold for targeting enzymes and receptors where such interactions are critical.

Synthetic Strategies for Derivatization of 2,5-Pyrazinediethanol

The twin hydroxyl groups of 2,5-Pyrazinediethanol are the primary sites for chemical modification. Below are detailed protocols for common derivatization strategies.

Esterification to Introduce Diverse Side Chains

Esterification is a straightforward method to append a wide variety of functional groups to the 2,5-Pyrazinediethanol core. This allows for rapid exploration of structure-activity relationships (SAR).

Protocol: General Procedure for the Synthesis of 2,5-Pyrazinediethanol Diesters

  • Materials: 2,5-Pyrazinediethanol, desired carboxylic acid (2.2 equivalents), N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents), 4-dimethylaminopyridine (DMAP) (0.2 equivalents), anhydrous dichloromethane (DCM).

  • Procedure: a. Dissolve 2,5-Pyrazinediethanol (1.0 eq) and the carboxylic acid (2.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add DMAP (0.2 eq) to the solution. c. Cool the reaction mixture to 0 °C in an ice bath. d. Add a solution of DCC (2.2 eq) in anhydrous DCM dropwise to the cooled mixture. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. h. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • DCC/DMAP: This is a classic and efficient coupling system for ester formation from alcohols and carboxylic acids. DMAP acts as a nucleophilic catalyst to accelerate the reaction.

  • Anhydrous Conditions: DCC is sensitive to water, which would lead to the formation of the urea byproduct without ester formation.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

Ether Synthesis for Stable Linkages

Williamson ether synthesis provides a robust method to introduce alkyl or aryl groups, creating more metabolically stable ether linkages compared to esters.

Protocol: General Procedure for the Synthesis of 2,5-Pyrazinediethanol Diethers

  • Materials: 2,5-Pyrazinediethanol, sodium hydride (NaH) (2.5 equivalents), desired alkyl or benzyl halide (2.5 equivalents), anhydrous tetrahydrofuran (THF).

  • Procedure: a. Suspend NaH (2.5 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere. b. Cool the suspension to 0 °C. c. Add a solution of 2,5-Pyrazinediethanol (1.0 eq) in anhydrous THF dropwise. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. e. Re-cool the mixture to 0 °C and add the alkyl or benzyl halide (2.5 eq) dropwise. f. Allow the reaction to stir at room temperature overnight. g. Monitor the reaction by TLC. h. Carefully quench the reaction by the slow addition of water. i. Extract the product with ethyl acetate. j. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. k. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide.

  • Anhydrous THF: Essential to prevent quenching of the NaH and the alkoxide intermediate.

  • Inert Atmosphere: Protects the highly reactive NaH and organometallic intermediates.

Conversion to Dihalides for Nucleophilic Substitution

The hydroxyl groups can be converted to leaving groups, such as halides, to enable a broader range of nucleophilic substitution reactions, including the introduction of nitrogen, sulfur, and carbon nucleophiles.

Protocol: Synthesis of 2,5-Bis(2-chloroethyl)pyrazine

  • Materials: 2,5-Pyrazinediethanol, thionyl chloride (SOCl₂) (3.0 equivalents), anhydrous DCM.

  • Procedure: a. Dissolve 2,5-Pyrazinediethanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts). b. Cool the solution to 0 °C. c. Add thionyl chloride (3.0 eq) dropwise. d. After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. e. Monitor the reaction by TLC. f. Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. g. Neutralize the aqueous layer with a saturated sodium bicarbonate solution. h. Extract the product with DCM. i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): A common and effective reagent for converting primary alcohols to alkyl chlorides with gaseous byproducts that are easily removed.

  • Gas Trap: Necessary to safely handle the toxic HCl and SO₂ gases produced during the reaction.

Proposed Biological Evaluation Strategies

Based on the known biological activities of other pyrazine derivatives, several therapeutic areas are proposed for the screening of novel 2,5-Pyrazinediethanol analogs.[1][3]

Anticancer Activity

Numerous pyrazine-containing compounds have demonstrated potent anticancer activity.[1] Derivatives of 2,5-Pyrazinediethanol could be screened against a panel of cancer cell lines to identify potential antiproliferative agents.

Workflow for Anticancer Screening:

G cluster_0 Synthesis & Purification cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesize 2,5-Pyrazinediethanol Derivatives Purification Purify Compounds (e.g., Chromatography) Synthesis->Purification Characterization Characterize Structures (NMR, MS) Purification->Characterization MTT_Assay MTT or SRB Assay for Cell Viability (IC50) Characterization->MTT_Assay Cell_Culture Culture Cancer Cell Lines (e.g., HCT116, A549) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay for Active Hits (e.g., Annexin V/PI) MTT_Assay->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assays Apoptosis_Assay->Kinase_Assay ROS_Assay Reactive Oxygen Species (ROS) Measurement Apoptosis_Assay->ROS_Assay Western_Blot Western Blot for Signaling Pathway Proteins Kinase_Assay->Western_Blot ROS_Assay->Western_Blot

Caption: Proposed workflow for anticancer drug discovery using 2,5-Pyrazinediethanol derivatives.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2,5-Pyrazinediethanol derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Antimicrobial Activity

Pyrazine derivatives have been reported to possess broad-spectrum antimicrobial activity.[5] Analogs of 2,5-Pyrazinediethanol could be evaluated for their efficacy against various bacterial and fungal strains.

Workflow for Antimicrobial Screening:

G cluster_0 Synthesis & Compound Prep cluster_1 Primary Screening cluster_2 Secondary Assays Synthesis Synthesize 2,5-Pyrazinediethanol Derivatives Stock_Solution Prepare Stock Solutions in DMSO Synthesis->Stock_Solution Broth_Dilution Broth Microdilution Assay to Determine MIC Stock_Solution->Broth_Dilution Bacterial_Culture Culture Bacterial Strains (e.g., E. coli, S. aureus) Bacterial_Culture->Broth_Dilution MBC_Assay Determine Minimum Bactericidal Concentration (MBC) Broth_Dilution->MBC_Assay Toxicity_Assay Mammalian Cell Cytotoxicity Assay MBC_Assay->Toxicity_Assay

Caption: Proposed workflow for antimicrobial screening of 2,5-Pyrazinediethanol derivatives.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

2,5-Pyrazinediethanol is a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its symmetrical structure and reactive hydroxyl groups provide a versatile platform for the synthesis of diverse chemical libraries. Based on the extensive literature on the biological activities of other pyrazine derivatives, it is highly probable that analogs of 2,5-Pyrazinediethanol will exhibit interesting pharmacological properties, particularly in the areas of oncology and infectious diseases. The protocols and workflows outlined in this guide provide a solid foundation for researchers to initiate drug discovery programs based on this intriguing molecule. Future work should focus on the systematic synthesis and screening of 2,5-Pyrazinediethanol derivatives to uncover novel lead compounds and elucidate their mechanisms of action.

References

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). (n.d.). INCHEM. Retrieved January 25, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(19), 7440. [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2022). Foods, 11(15), 2332. [Link]

  • 2,5-Pyrazinediethanol. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). RSC Medicinal Chemistry, 15(1), 23-45. [Link]

  • Highly efficient synthesis of 2,5-disubstituted pyrazines from (Z)-β-haloenol acetates. (2018). Organic & Biomolecular Chemistry, 16(30), 5485-5489. [Link]

  • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. (2019). FEMS Microbiology Letters, 366(4), fnz023. [Link]

Sources

Application Note: A Scalable, Three-Step Synthesis of 2,5-Pyrazinediethanol for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable three-step protocol for the synthesis of 2,5-Pyrazinediethanol, a valuable building block in pharmaceutical and materials science. The synthesis commences with the robust oxidation of commercially available 2,5-dimethylpyrazine to 2,5-pyrazinedicarboxylic acid, followed by a classic Fischer esterification to yield dimethyl 2,5-pyrazinedicarboxylate. The final step involves the selective reduction of the diester to the target diol. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the chemical principles, and critical safety information to ensure a reliable and safe scale-up of the synthesis.

Introduction

2,5-Pyrazinediethanol is a heterocyclic compound of significant interest due to its potential applications as a precursor in the synthesis of various biologically active molecules and functional polymers. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, imparts unique electronic and structural properties to its derivatives. The presence of two primary alcohol functionalities in 2,5-Pyrazinediethanol allows for a wide range of subsequent chemical modifications, making it a versatile intermediate.

This document outlines a reliable and scalable synthetic route starting from the readily available and cost-effective 2,5-dimethylpyrazine. The protocol is divided into three distinct stages, each with a detailed experimental procedure, safety considerations, and characterization data to validate the identity and purity of the intermediates and the final product.

Overall Synthetic Pathway

The synthesis of 2,5-Pyrazinediethanol is achieved through a three-step process as illustrated below. This pathway was designed for its scalability, use of relatively common reagents, and straightforward purification procedures.

Synthesis_Pathway Start 2,5-Dimethylpyrazine Intermediate1 2,5-Pyrazinedicarboxylic Acid Start->Intermediate1 Step 1: Oxidation (KMnO4, H2O, Heat) Intermediate2 Dimethyl 2,5-Pyrazinedicarboxylate Intermediate1->Intermediate2 Step 2: Esterification (Methanol, H2SO4, Reflux) FinalProduct 2,5-Pyrazinediethanol Intermediate2->FinalProduct Step 3: Reduction (NaBH4, Methanol)

Diagram 1: Three-step synthesis of 2,5-Pyrazinediethanol.

Experimental Protocols

Step 1: Oxidation of 2,5-Dimethylpyrazine to 2,5-Pyrazinedicarboxylic Acid

This initial step involves the strong oxidation of the methyl groups of 2,5-dimethylpyrazine to carboxylic acids using potassium permanganate. The benzylic protons on the methyl groups are susceptible to oxidation by strong oxidizing agents like KMnO4, leading to the formation of the corresponding carboxylic acids[1].

3.1. Materials and Equipment

Reagent/MaterialGradeSupplier
2,5-Dimethylpyrazine99%Sigma-Aldrich
Potassium Permanganate (KMnO4)ACS ReagentFisher Scientific
Sodium Hydroxide (NaOH)ACS ReagentVWR
Hydrochloric Acid (HCl)37%J.T. Baker
Deionized Water-In-house
5 L Three-Neck Round Bottom Flask-Kimble
Mechanical Stirrer-IKA
Heating Mantle with Temperature Control-Glas-Col
Large Buchner Funnel and Filter Flask-Corning
pH meter or pH paper-Mettler Toledo

3.2. Experimental Workflow

Step1_Workflow A Charge flask with 2,5-dimethylpyrazine and water. B Heat the mixture to 90-100°C with stirring. A->B C Slowly add a hot aqueous solution of KMnO4. B->C D Maintain temperature and stir for several hours until purple color disappears. C->D E Cool the reaction mixture and filter off MnO2. D->E F Concentrate the filtrate under reduced pressure. E->F G Acidify the concentrated solution with HCl to pH 2-3. F->G H Cool the mixture in an ice bath to precipitate the product. G->H I Collect the product by filtration, wash with cold water, and dry. H->I

Diagram 2: Workflow for the oxidation of 2,5-dimethylpyrazine.

3.3. Detailed Procedure

  • In a 5 L three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add 108 g (1.0 mol) of 2,5-dimethylpyrazine and 1 L of deionized water.

  • Heat the mixture to 90-100°C with vigorous stirring to dissolve the 2,5-dimethylpyrazine.

  • In a separate beaker, carefully dissolve 316 g (2.0 mol) of potassium permanganate in 3 L of hot deionized water (90-100°C)[2].

  • Slowly add the hot potassium permanganate solution to the reaction flask via the dropping funnel over a period of 2-3 hours. The addition is exothermic, so control the rate to maintain the reaction temperature below 105°C.

  • After the addition is complete, continue to stir the mixture at 90-100°C for an additional 4-6 hours, or until the characteristic purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO2).

  • Cool the reaction mixture to room temperature and then filter through a large Buchner funnel to remove the MnO2. Wash the filter cake with 500 mL of hot water.

  • Combine the filtrate and washings and concentrate the volume to approximately 1 L using a rotary evaporator.

  • Cool the concentrated solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH of the solution is between 2 and 3. A white precipitate will form.

  • Continue to cool the mixture in the ice bath for at least one hour to ensure complete precipitation.

  • Collect the white precipitate of 2,5-pyrazinedicarboxylic acid by vacuum filtration. Wash the solid with two 100 mL portions of cold deionized water.

  • Dry the product in a vacuum oven at 80°C to a constant weight.

3.4. Expected Yield and Characterization

  • Yield: 120-135 g (71-80%).

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 272-277 °C (decomposes)[3].

  • ¹H NMR (400 MHz, D₂O/NaOD): δ 8.95 (s, 2H).

3.5. Safety Precautions

  • Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials. The reaction is exothermic and can become vigorous if the permanganate is added too quickly[4][5].

  • Handle hydrochloric acid in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step 2: Esterification of 2,5-Pyrazinedicarboxylic Acid to Dimethyl 2,5-Pyrazinedicarboxylate

This step employs a Fischer-Speier esterification, where the dicarboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst to form the corresponding dimethyl ester[6].

4.1. Materials and Equipment

Reagent/MaterialGradeSupplier
2,5-Pyrazinedicarboxylic AcidAs synthesized in Step 1-
Methanol (MeOH)AnhydrousFisher Scientific
Sulfuric Acid (H₂SO₄)98%J.T. Baker
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWR
2 L Round Bottom Flask-Kimble
Reflux Condenser-Corning
Magnetic Stirrer with Hotplate-IKA
Rotary Evaporator-Buchi

4.2. Detailed Procedure

  • To a 2 L round-bottom flask, add 100 g (0.595 mol) of 2,5-pyrazinedicarboxylic acid and 1 L of anhydrous methanol.

  • With stirring, carefully and slowly add 10 mL of concentrated sulfuric acid to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. Continue refluxing for 12-16 hours. The reaction can be monitored by TLC (e.g., 1:1 ethyl acetate/hexanes).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 500 mL of ethyl acetate and carefully transfer it to a separatory funnel.

  • Wash the organic layer with 2 x 200 mL of saturated sodium bicarbonate solution to neutralize the remaining acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with 200 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a minimal amount of hot methanol to yield pure dimethyl 2,5-pyrazinedicarboxylate.

4.3. Expected Yield and Characterization

  • Yield: 95-105 g (81-90%).

  • Appearance: White crystalline solid.

  • Melting Point: A similar compound, dimethyl 2,5-pyridinedicarboxylate, has a melting point of 213-217 °C.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.28 (s, 2H), 4.05 (s, 6H).

4.4. Safety Precautions

  • Methanol is flammable and toxic. Perform the reaction in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully to the methanol, as the dilution is exothermic. Wear appropriate PPE.

Step 3: Reduction of Dimethyl 2,5-Pyrazinedicarboxylate to 2,5-Pyrazinediethanol

The final step is the reduction of the diester to the diol using sodium borohydride. While sodium borohydride is generally not strong enough to reduce esters, in the presence of methanol, it can effectively reduce esters of electron-deficient rings like pyrazine[7].

5.1. Materials and Equipment

Reagent/MaterialGradeSupplier
Dimethyl 2,5-PyrazinedicarboxylateAs synthesized in Step 2-
Sodium Borohydride (NaBH₄)99%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Chloroform (CHCl₃)ACS ReagentVWR
Deionized Water-In-house
2 L Round Bottom Flask-Kimble
Magnetic Stirrer-IKA
Ice Bath-In-house
Rotary Evaporator-Buchi
Continuous Liquid-Liquid Extractor-Ace Glass

5.2. Experimental Workflow

Step3_Workflow A Dissolve dimethyl 2,5-pyrazinedicarboxylate in methanol. B Cool the solution in an ice bath. A->B C Slowly add sodium borohydride in portions. B->C D Remove the ice bath and stir overnight at room temperature. C->D E Quench the reaction with water. D->E F Remove the solvent under reduced pressure. E->F G Dissolve the residue in water. F->G H Perform continuous extraction with chloroform. G->H I Dry the organic extract and concentrate to obtain the product. H->I

Diagram 3: Workflow for the reduction of dimethyl 2,5-pyrazinedicarboxylate.

5.3. Detailed Procedure

  • In a 2 L round-bottom flask, dissolve 50 g (0.255 mol) of dimethyl 2,5-pyrazinedicarboxylate in 1 L of anhydrous methanol.

  • Cool the solution in an ice bath with magnetic stirring.

  • Slowly add 38.5 g (1.02 mol) of sodium borohydride in small portions over a period of 30-45 minutes. The reaction will generate hydrogen gas, so ensure adequate ventilation and do not seal the flask[8].

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Carefully quench the reaction by slowly adding 100 mL of deionized water. Stir for 30 minutes.

  • Remove the methanol and water under reduced pressure using a rotary evaporator.

  • Dissolve the resulting solid residue in 250 mL of deionized water.

  • Transfer the aqueous solution to a continuous liquid-liquid extractor and extract with chloroform for 48 hours[7].

  • Dry the chloroform extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-Pyrazinediethanol as a solid.

5.4. Expected Yield and Characterization

  • Yield: A reported yield for a similar, smaller-scale reaction was 40%[7]. On a larger scale, yields may vary.

  • Appearance: Pale yellow solid[7].

  • ¹H NMR (500 MHz, CD₃OD): δ 8.65 (s, 2H, PzH), 4.76 (s, 4H, CH₂), 4.85 (s, 2H, OH)[7].

  • ¹³C NMR (125 MHz, CD₃OD): δ 156.1 (PzCH₂), 142.8 (PzH), 64.0 (CH₂)[7].

5.5. Safety Precautions

  • Sodium borohydride is water-reactive and will produce flammable hydrogen gas upon contact with water or alcohols[9][10]. The addition to methanol should be done slowly and in a well-ventilated fume hood.

  • Avoid contact of sodium borohydride with acidic solutions, as this can lead to the formation of toxic diborane gas[10].

  • Chloroform is a suspected carcinogen and should be handled with appropriate engineering controls and PPE.

Conclusion

The three-step synthesis of 2,5-Pyrazinediethanol presented in this application note provides a clear and scalable pathway for obtaining this valuable chemical intermediate. By following the detailed protocols and adhering to the safety guidelines, researchers can reliably produce multi-gram quantities of the target compound. The provided characterization data serves as a benchmark for validating the successful synthesis and purity of the products at each stage. This robust protocol should facilitate further research and development in areas utilizing pyrazine-based scaffolds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9812863, 2,5-Pyrazinediethanol. [Link]

  • Liang, F., et al. (2024). In situ generated 2,5-pyrazinedicarboxylate and oxalate ligands leading to a Eu-MOF for selective capture of C2H2 from C2H2/CO2. Dalton Transactions, 53 , 10070-10074. [Link]

  • Ube Industries. (1990). Pyrazine-2-carboxylic acid ester and method for producing the same.
  • Organic Syntheses. (1955). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, Coll. Vol. 3, p.753 (1955); Vol. 29, p.85 (1949). [Link]

  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Sodium borohydride. [Link]

  • Clark, J. (2023). Oxidation of Alkenes with Potassium Manganate. Chemistry LibreTexts. [Link]

  • Reddit. (2023). I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable? r/Chempros. [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • Professor Dave Explains. (2020). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). YouTube. [Link]

  • ResearchGate. (2025). In situ 2,5-pyrazinedicarboxylate and oxalate ligands synthesis leading to a microporous europium-organic framework capable of selective sensing of small molecules. [Link]

  • Master Organic Chemistry. (2023). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • New Jersey Department of Health. (2010). SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

  • Organic Chemistry Portal. (2023). Ester synthesis by esterification. [Link]

  • ResearchGate. (2025). Oxidation of alkylarenes to the corresponding acids using aqueous potassium permanganate by hydrodynamic cavitation. [Link]

Sources

Application Note: Strategies for the Formulation of 2,5-Pyrazinediethanol for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the formulation of 2,5-Pyrazinediethanol, a heterocyclic compound of interest, for in vivo preclinical research. Navigating the transition from in vitro discovery to in vivo validation presents a significant hurdle, primarily centered on achieving adequate drug exposure in animal models. The physicochemical properties of a test article dictate its bioavailability and, consequently, the reliability of pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data. This document outlines a logical, step-wise approach, beginning with essential pre-formulation characterization and progressing through rational vehicle selection, detailed preparation protocols, and critical quality control assays to ensure the development of a stable and effective formulation.

The Imperative of Pre-formulation Assessment

Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is paramount.[1] This pre-formulation stage provides the foundational data upon which all subsequent decisions are made, minimizing wasted resources and ensuring the integrity of in vivo studies.[1] The limited availability of a new chemical entity (NCE) at this early stage necessitates efficient and targeted analytical methods.[1]

Physicochemical Profile of 2,5-Pyrazinediethanol

Understanding the inherent properties of 2,5-Pyrazinediethanol is the critical first step. Key parameters dictate its solubility and potential for degradation.

PropertyValue / InformationSource
Molecular Formula C₈H₁₂N₂O₂[2]
Molecular Weight 168.19 g/mol [2]
Structure Pyrazine ring with ethanol substituents at positions 2 and 5[2]
Predicted LogP -1.1[2]
Predicted Water Solubility 94.9 g/L[2]
pKa (Strongest Basic) 1.15[2]

Insight: The predicted high water solubility and negative LogP suggest that 2,5-Pyrazinediethanol is a hydrophilic compound. This is a favorable characteristic, indicating that simple aqueous vehicles may be sufficient. However, these are computational predictions; experimental verification of solubility in common preclinical vehicles is a mandatory step to confirm these properties and determine the concentration limits. Pyrazine derivatives can exhibit poor stability, making stability assessment crucial.[3]

Preliminary Safety & Toxicity Considerations
CompoundToxicity DataSpeciesSource
2-ethyl-3,(5 or 6)-dimethylpyrazine LD₅₀: 460 mg/kg (oral)Rat[5][6]
NOAEL (90-day): 17-18 mg/kg/dayRat[5][6]
2,5-Dimethylpyrazine LD₅₀: 1000 mg/kg (oral)Rat[7]
Genotoxicity: Considered non-genotoxicN/A[4][7]

Causality behind Experimental Choices: This preliminary safety data is not a substitute for formal toxicology studies but is vital for designing efficacy studies. It allows researchers to select initial doses that are likely to be tolerated, maximizing the chances of observing a pharmacological effect without inducing overt toxicity. The choice of starting doses should be well below the reported LD₅₀ values of related compounds.

Formulation Development Workflow

The goal of preclinical formulation is to deliver a safe and effective concentration of the API to the site of action.[1] The selection of excipients must be carefully considered with regard to the animal species, route of administration, and potential impact on the NCE's performance.[1] The following workflow provides a logical progression from API characterization to a final, validated formulation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: QC & Release API API Received (2,5-Pyrazinediethanol) Solubility Solubility Screening (Water, Saline, PEG400, etc.) API->Solubility Stability Solution Stability (pH, Temp, Light) Solubility->Stability Decision Target Dose & Route Achievable? Stability->Decision Aqueous Aqueous Vehicle (Saline, PBS, 5% Dextrose) Decision->Aqueous Yes Cosolvent Co-Solvent System (e.g., PEG400, PG, DMSO) Decision->Cosolvent No QC Final Formulation QC (Appearance, pH, Concentration) Aqueous->QC Surfactant Surfactant System (e.g., Polysorbate 80) Cosolvent->Surfactant Solubility still inadequate Cosolvent->QC Suspension Suspension (e.g., Methylcellulose) Surfactant->Suspension Precipitation or Instability Occurs Surfactant->QC Suspension->QC Dosing In Vivo Dosing QC->Dosing

Caption: Formulation development decision workflow.

Detailed Formulation Protocols

The following protocols are provided as validated starting points. All procedures should be conducted in a clean environment (e.g., a laminar flow hood) to ensure sterility for parenteral formulations.

Protocol 1: Aqueous Solution for Parenteral Administration (IV, IP, SC)

This protocol is the preferred starting point given the predicted high water solubility of 2,5-Pyrazinediethanol.

Rationale: An isotonic aqueous solution is the simplest and safest vehicle for parenteral administration, minimizing irritation and potential confounding effects from excipients.[8]

Materials:

  • 2,5-Pyrazinediethanol (API)

  • Sterile Saline (0.9% Sodium Chloride Injection, USP)

  • Sterile, pyrogen-free water for injection (WFI)

  • Calibrated analytical balance

  • Sterile volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • pH meter

  • Sterile 0.22 µm syringe filters

  • Sterile vials for final storage

Procedure:

  • Determine Target Concentration: Based on the desired dose (mg/kg) and the dosing volume for the chosen animal model (see Table 3), calculate the required concentration (mg/mL).

  • Weigh API: Accurately weigh the required amount of 2,5-Pyrazinediethanol and place it in a sterile volumetric flask.

  • Solubilization: Add approximately 75% of the final volume of Sterile Saline. Add a sterile magnetic stir bar and stir at room temperature until the API is fully dissolved.

  • pH Measurement & Adjustment: Measure the pH of the solution. For parenteral routes, the pH should ideally be neutral (~7.0-7.4).[8] If the pH is outside this range, adjust cautiously with sterile, dilute HCl or NaOH. Note: Significant pH adjustment may impact API stability and should be validated.

  • Final Volume Adjustment: Once the API is dissolved and the pH is acceptable, add Sterile Saline to reach the final target volume.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This is a critical step to ensure the removal of any potential microbial contamination.

  • Quality Control: Perform final QC checks as described in Section 4. Label the vial clearly with the compound name, concentration, vehicle, lot number, and preparation date.

  • Storage: Store at 2-8°C, protected from light, unless stability studies indicate otherwise.

Protocol 2: Co-Solvent/Surfactant Formulation for Higher Concentrations

This protocol should be employed if the target concentration cannot be achieved in a simple aqueous vehicle.

Rationale: Co-solvents like Polyethylene Glycol 400 (PEG400) and Propylene Glycol (PG) increase solubility by reducing the polarity of the aqueous vehicle.[9] Surfactants like Polysorbate 80 help to keep the drug in solution and improve stability.[10]

Materials:

  • 2,5-Pyrazinediethanol (API)

  • PEG400, parenteral grade

  • Polysorbate 80, parenteral grade

  • Sterile Saline (0.9% NaCl)

  • Equipment as listed in Protocol 1

Example Vehicle Composition: 10% PEG400 / 5% Polysorbate 80 / 85% Saline (v/v/v)

Procedure:

  • Weigh API: Accurately weigh the required amount of 2,5-Pyrazinediethanol and place it in a sterile volumetric flask.

  • Pre-mix Excipients: In a separate sterile container, prepare the vehicle by mixing the required volumes of PEG400 and Polysorbate 80. Vortex thoroughly.

  • Solubilization: Add the PEG400/Polysorbate 80 mixture to the API. Gently swirl or sonicate until the API is fully wetted and dissolved. This step is crucial as it ensures the drug is first dissolved in the organic/surfactant phase.

  • Aqueous Dilution: Slowly add the Sterile Saline in small portions, mixing continuously. Critical Step: Adding the aqueous phase too quickly can cause the drug to precipitate.

  • Final Volume & QC: Adjust to the final volume with saline. Perform all QC checks as outlined in Section 4. Note: Sterile filtration may be more difficult with viscous solutions; a larger surface area filter or a pre-filter may be necessary.

Essential Quality Control & Formulation Characterization

A formulation is not complete until it has been characterized to ensure it meets the required specifications. These steps validate the preparation protocol and ensure that the dose administered is accurate and safe.

ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear, colorless, free of visible particulatesEnsures complete dissolution and absence of contamination or precipitation.
pH Calibrated pH meter6.5 - 8.0 (for parenteral)Minimizes injection site irritation and ensures physiological compatibility.[8]
Concentration HPLC-UV90% - 110% of targetConfirms the accuracy of the dose being administered to the animals.[11]
Purity/Degradation HPLC-UVNo significant degradation peaksConfirms the API has not degraded during the formulation process.
Short-Term Stability Re-analyze Appearance & Concentration after 24h at RT and 4°CNo change in appearance; concentration remains within 90-110%Ensures the formulation remains stable for the duration of a typical experiment.

Analytical Method Development: A basic HPLC-UV method is a cornerstone of formulation analysis.[12] The method should be capable of separating the API from any excipients and potential degradants. Key aspects include selecting an appropriate column (e.g., C18), a mobile phase (e.g., Acetonitrile:Water gradient), and a detection wavelength based on the UV absorbance of 2,5-Pyrazinediethanol.

Guidelines for In Vivo Administration

Successful in vivo studies depend on proper handling and administration of the formulated compound, adhering to strict ethical and institutional guidelines.[13]

Route of Administration & Dosing Volume

The choice of administration route significantly impacts the pharmacokinetic profile. The formulation must be suitable for the chosen route, and dosing volumes must not exceed established limits to avoid adverse effects.[8]

SpeciesRouteMax Volume (mL/kg)Recommended Needle Gauge
Mouse IV (tail vein)527-30 G
IP1025-27 G
SC1025-27 G
PO (gavage)1020-22 G (ball-tipped)
Rat IV (tail vein)523-25 G
IP1023-25 G
SC523-25 G
PO (gavage)1018-20 G (ball-tipped)
Table adapted from institutional animal care and use guidelines.[8]
Animal Welfare & Post-Administration Monitoring

Following administration, animals must be closely monitored for any adverse reactions, including but not limited to:

  • Distress or pain

  • Changes in activity or posture

  • Injection site reactions (swelling, redness)

  • Changes in food or water intake

All observations must be documented as per the approved animal study protocol.[8]

References

  • Adams, T. B., et al. (2005). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 43(3), 421-433. [Link]

  • Kaur, P., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 17(5), 1051-1064. [Link]

  • Wang, Y., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Reaction Chemistry & Engineering, 7(1), 163-170. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9812863, 2,5-Pyrazinediethanol. Retrieved from [Link]

  • Wang, Y., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 12(1), 163-170. [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2,5-dimethylpyrazine, CAS Registry Number 123-32-0. Food and Chemical Toxicology, 181(Suppl 1), 114088. [Link]

  • Wu, Y., et al. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Pharmaceutics, 16(6), 785. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Regis Technologies. (2021). Exploring Analytical Method Development for Drug Substances. Retrieved from [Link]

  • Gvizd, L., et al. (1998). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 52(4), 514-518. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Syah, Y. M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • Drug Development & Delivery. (2015). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • FooDB. (2020). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Retrieved from [Link]

  • RIVM. (2024). Substance Information Document 2,5-Dimethylpyrazine. Retrieved from [Link]

  • Ashland. (n.d.). Parenteral excipients. Retrieved from [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Wang, X., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4991. [Link]

  • Adams, T. B., et al. (2005). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 43(3), 421-433. [Link]

  • Singh, S., & Majumdar, S. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Journal of Pharmaceutical Investigation, 51(5), 547-567. [Link]

  • GOV.UK. (2025). Research and testing using animals: licences and compliance. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies to Improve the Yield of 2,5-Pyrazinediethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,5-Pyrazinediethanol (also known as 2,5-Bis(2-hydroxyethyl)pyrazine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore key synthetic strategies, troubleshoot common experimental issues, and provide detailed protocols to help you optimize your reaction yields and product purity.

Overview of Synthetic Strategies

The synthesis of 2,5-Pyrazinediethanol can be approached through several distinct chemical pathways. The choice of route often depends on the availability of starting materials, scalability, and desired purity. The primary strategies involve either constructing the pyrazine ring or modifying a pre-existing, suitably substituted pyrazine.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Key Intermediates / Reactions cluster_2 Target Molecule 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Oxidation Oxidation 2,5-Dimethylpyrazine->Oxidation e.g., KMnO4, H2O2 Pyrazine-2,5-dicarboxylic acid Pyrazine-2,5-dicarboxylic acid Esterification Esterification Pyrazine-2,5-dicarboxylic acid->Esterification e.g., MeOH, H+ Amino Alcohols Amino Alcohols Dehydrogenative Coupling Dehydrogenative Coupling Amino Alcohols->Dehydrogenative Coupling Mn or Ru catalyst Acyl Pyrazinium Salts Acyl Pyrazinium Salts Grignard Addition Grignard Addition Acyl Pyrazinium Salts->Grignard Addition e.g., EtMgBr Oxidation->Pyrazine-2,5-dicarboxylic acid Forms di-acid Reduction Reduction Esterification->Reduction Forms di-ester 2,5-Pyrazinediethanol 2,5-Pyrazinediethanol Reduction->2,5-Pyrazinediethanol e.g., NaBH4, LiAlH4 Dehydrogenative Coupling->2,5-Pyrazinediethanol Direct formation Grignard Addition->2,5-Pyrazinediethanol Followed by reduction

Caption: Key synthetic pathways to 2,5-Pyrazinediethanol.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 2,5-Pyrazinediethanol in a question-and-answer format.

Q1: My overall yield is consistently low. What are the primary factors to investigate?

A low yield is the most frequent challenge and can stem from multiple stages of the process: the reaction itself, the workup, or the purification. A systematic approach is crucial for diagnosis.

Troubleshooting_Yield cluster_reaction Reaction Conditions cluster_workup Workup & Purification Start Low Yield of 2,5-Pyrazinediethanol Incomplete_Reaction Incomplete Reaction? (Check TLC/GC-MS) Start->Incomplete_Reaction Side_Reactions Side Reactions Dominating? (Analyze byproducts) Start->Side_Reactions Product_Loss_Extraction Product Loss during Extraction? (Check aqueous layer) Start->Product_Loss_Extraction Reagent_Quality Reagent Quality/Stoichiometry? Incomplete_Reaction->Reagent_Quality If yes Lower_Temp Lower_Temp Side_Reactions->Lower_Temp Lower Temperature or Use Milder Reagents Optimize_Time_Temp Optimize_Time_Temp Reagent_Quality->Optimize_Time_Temp Increase Reaction Time or Temperature Optimize_Extraction Optimize_Extraction Product_Loss_Extraction->Optimize_Extraction Increase Extraction Polarity or Use Continuous Extraction Product_Degradation Product Degradation? (pH, temperature issues) Purification_Inefficiency Inefficient Purification? (Column loading, solvent choice) Product_Degradation->Purification_Inefficiency Optimize_Extraction->Product_Degradation

Caption: Decision tree for troubleshooting low reaction yields.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, temperature, or inefficient mixing. For reductions of pyrazine esters, the reducing agent may not be potent enough.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material persists, consider extending the reaction time or moderately increasing the temperature. For reductions, while NaBH₄ can be effective, Lithium aluminum hydride (LiAlH₄) is a more powerful (though less selective) reducing agent for esters.[1][2]

  • Side Product Formation:

    • Cause (Oxidation Route): When oxidizing 2,5-dimethylpyrazine, the reaction can yield a mixture of 5-methyl-2-pyrazinecarboxylic acid and the desired 2,5-pyrazinedicarboxylic acid. Over-oxidation can also lead to ring opening.

    • Solution (Oxidation Route): Carefully control the stoichiometry of the oxidizing agent (e.g., KMnO₄). A stepwise oxidation process might offer better control.[3]

    • Cause (Reduction Route): Incomplete reduction of the diester or diacid can result in the formation of hydroxy-esters or hydroxy-aldehydes.

    • Solution (Reduction Route): Ensure a sufficient excess of the reducing agent is used (typically 4-8 equivalents for NaBH₄ with esters).[4] Running the reaction at a slightly elevated temperature (e.g., refluxing in methanol or THF) can drive it to completion.

  • Product Loss During Workup:

    • Cause: 2,5-Pyrazinediethanol has two hydroxyl groups, giving it significant water solubility. During aqueous workup and extraction with common organic solvents like dichloromethane or ethyl acetate, a substantial amount of the product can remain in the aqueous phase.

    • Solution: Perform multiple extractions (5-7 times) with a more polar solvent system, such as a mixture of chloroform and isopropanol. Alternatively, continuous liquid-liquid extraction over an extended period (24-48 hours) is highly effective for recovering polar products.[4] Salting out the aqueous layer by saturating it with NaCl before extraction can also decrease the product's solubility in water.

Q2: I am seeing multiple spots on my TLC plate that are not starting material. How do I identify and minimize them?

The presence of multiple products indicates a lack of selectivity in your reaction. The identity of these byproducts depends heavily on your chosen synthetic route.

  • If you are using the reduction of dimethyl 2,5-pyrazinedicarboxylate:

    • Likely Byproduct: The mono-reduced species (methyl 5-(hydroxymethyl)pyrazine-2-carboxylate).

    • Causality: This occurs when an insufficient amount of reducing agent is used or if the reaction is quenched prematurely. The second reduction is often slower than the first.

    • Solution: Increase the equivalents of your reducing agent (e.g., from 4 to 8 equivalents of NaBH₄). Ensure the reaction runs to completion by monitoring via TLC until the mono-reduced intermediate spot disappears.

  • If you are using the dehydrogenative coupling of a β-amino alcohol:

    • Likely Byproducts: A mixture of unidentified products can form if the catalyst is not sufficiently active or if the reaction conditions are not optimal.[5]

    • Causality: The catalytic cycle may have side pathways, or the intermediate dihydropyrazine may undergo undesired reactions.

    • Solution: Screen different catalysts (e.g., manganese or ruthenium pincer complexes) and bases (e.g., KH, NaOEt).[5] The reaction is sensitive to temperature; lowering it may increase selectivity at the cost of reaction time.

Q3: The purification of the final product by column chromatography is difficult and gives low recovery. Are there better methods?

Due to its high polarity, 2,5-Pyrazinediethanol can be challenging to purify via traditional silica gel chromatography, as it may streak or bind irreversibly to the silica.

  • Recrystallization: This is the preferred method if a suitable solvent system can be found.

    • Protocol: Try dissolving the crude product in a minimal amount of a hot polar solvent (e.g., methanol, ethanol, or acetone) and then slowly adding a non-polar anti-solvent (e.g., hexane, diethyl ether) until turbidity persists. Allow it to cool slowly to promote crystal growth.

  • Modified Column Chromatography:

    • Use a More Polar Mobile Phase: A gradient elution starting with ethyl acetate and gradually adding methanol (up to 10-15%) can be effective. Adding a small amount of triethylamine (~0.5%) can help prevent streaking by deactivating acidic sites on the silica.

    • Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative for purifying polar compounds.

  • Acid-Base Extraction: If your byproducts are acidic (e.g., unreacted pyrazinedicarboxylic acid) or basic, you can use a liquid-liquid extraction with a dilute base (e.g., NaHCO₃) or acid (e.g., 1M HCl) to remove them before final purification.

Frequently Asked Questions (FAQs)

What is the best synthetic route for a gram-scale synthesis in a typical research lab? For lab-scale synthesis, the reduction of commercially available dimethyl 2,5-pyrazinedicarboxylate is often the most reliable and straightforward method. It avoids handling harsh oxidizing agents and typically proceeds with good yields under relatively mild conditions using NaBH₄.[4]

How do I handle and quench a reaction using LiAlH₄ safely? LiAlH₄ reacts violently with water. All glassware must be flame-dried, and anhydrous solvents must be used. The reaction should be performed under an inert atmosphere (N₂ or Ar). To quench, cool the reaction vessel to 0 °C in an ice bath and slowly add ethyl acetate dropwise to consume excess LiAlH₄. This should be followed by the slow, sequential addition of water and then a 15% NaOH solution (Fieser workup).

What analytical techniques are best for characterizing the final product?

  • ¹H and ¹³C NMR: To confirm the structure and assess purity. In the ¹H NMR spectrum, you should expect to see a singlet for the two equivalent pyrazine protons and two triplets for the two equivalent ethyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight (168.19 g/mol ).

  • Infrared (IR) Spectroscopy: To confirm the presence of the O-H stretch (a broad peak around 3300 cm⁻¹) and the absence of carbonyl groups (C=O) from the starting ester (around 1730 cm⁻¹).

  • Melting Point: A sharp melting point indicates high purity.

Detailed Experimental Protocol: Reduction of Dimethyl 2,5-Pyrazinedicarboxylate

This protocol is adapted from literature procedures and is optimized for yield and purity.[4]

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purify 4. Purification A Dissolve Diester in Methanol B Cool to 0°C (Ice Bath) A->B C Slowly Add NaBH4 (in portions) B->C D Warm to RT, then Reflux Overnight C->D E Monitor by TLC D->E F Quench with Water E->F G Remove Solvent (Reduced Pressure) F->G H Redissolve Residue in Water G->H I Continuous Extraction (Chloroform, 48h) H->I J Dry Organic Layer (Na2SO4) I->J K Concentrate to Yield Pale Yellow Solid J->K

Caption: Workflow for the synthesis of 2,5-Pyrazinediethanol via ester reduction.

Materials and Equipment
  • Dimethyl 2,5-pyrazinedicarboxylate (1.0 g, 5.1 mmol)

  • Sodium borohydride (NaBH₄) (1.54 g, 40.8 mmol, 8 equiv.)

  • Methanol (40 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Continuous liquid-liquid extractor

  • Chloroform

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve dimethyl 2,5-pyrazinedicarboxylate (1.0 g, 5.1 mmol) in methanol (40 mL).

  • Addition of Reducing Agent: Cool the solution in an ice bath to 0 °C. Slowly add sodium borohydride (1.54 g, 40.8 mmol) in small portions over 15-20 minutes. Causality: The reaction is exothermic; slow addition at 0 °C helps to control the reaction rate and prevent runaway reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Fit the flask with a reflux condenser and heat the mixture to reflux. Let the reaction proceed overnight (16-18 hours). Causality: Refluxing ensures the reaction goes to completion, especially the reduction of the second ester group which is kinetically slower.

  • Monitoring: Check for the disappearance of starting material and the mono-reduced intermediate by TLC (e.g., 9:1 Ethyl Acetate/Methanol).

  • Quenching and Workup: After the reaction is complete, cool the flask to room temperature. Carefully add 5 mL of deionized water to quench any unreacted NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting solid residue in approximately 5 mL of water. Transfer this aqueous solution to a continuous liquid-liquid extractor and extract with chloroform for 48 hours. Causality: Continuous extraction is critical for achieving a high yield due to the product's high water solubility.

  • Isolation: Collect the chloroform extract, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,5-Pyrazinediethanol as a pale yellow solid. The crude product can be further purified by recrystallization if necessary.

Quantitative Data Comparison

The choice of reducing agent significantly impacts reaction conditions and outcomes.

Reducing AgentStarting MaterialSolventTemp.Typical YieldKey Considerations
NaBH₄ DiesterMethanolReflux40-70%[4]Safer, easier to handle. Requires heat and longer reaction times. Continuous extraction is often necessary for good recovery.
LiAlH₄ Diester or DiacidTHF0 °C to RT70-90%More powerful, faster reaction at lower temperatures. Reacts violently with water; requires strict anhydrous conditions and careful quenching.
BH₃·THF DiacidTHFRT60-85%Good for reducing carboxylic acids directly. Requires anhydrous conditions.

References

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2018). ResearchGate. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2017). National Institutes of Health (NIH). [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. [Link]

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021). National Institutes of Health (NIH). [Link]

  • What are the mechanism of reaction in preparing pyrazine? (2014). ResearchGate. [Link]

  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. (2007).
  • I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable? (2023). Reddit r/Chempros. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. (2019). Chemistry LibreTexts. [Link]

  • 7: Reduction of carboxylic acids and esters. (2020). YouTube. [Link]

Sources

addressing stability and degradation issues of 2,5-Pyrazinediethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-Pyrazinediethanol

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for 2,5-Pyrazinediethanol (Compound ID: 9812863). This document is designed for researchers and drug development professionals to proactively address the stability and degradation challenges associated with this molecule. Our approach moves beyond simple protocols; we aim to provide a foundational understanding of the compound's chemical liabilities to empower you to design robust experiments, interpret unexpected results, and ensure the integrity of your work. The guidance herein is built upon established principles of heterocyclic chemistry and forced degradation analysis.

Fundamental Stability Profile of 2,5-Pyrazinediethanol

To effectively troubleshoot, one must first understand the inherent vulnerabilities of the molecule. 2,5-Pyrazinediethanol's structure consists of two key features: a pyrazine core and two primary alcohol (hydroxyethyl) side chains.

  • The Pyrazine Ring: This is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[1][2][3] While the aromaticity lends considerable stability, the nitrogen atoms are weakly basic (pKa of pyrazine is ~0.65) and represent sites susceptible to oxidation, potentially leading to N-oxides or ring cleavage under harsh oxidative conditions.[4][5]

  • The Hydroxyethyl Side Chains: These primary alcohol groups are the most significant source of instability. They are readily susceptible to oxidation, which typically proceeds in a stepwise manner: first to an aldehyde, and then further to a carboxylic acid. This transformation is a critical degradation pathway to monitor.

These structural features make 2,5-Pyrazinediethanol primarily susceptible to oxidative degradation and, to a lesser extent, photodegradation and instability at extreme pH and temperatures .

Quick Reference: Handling & Storage
ParameterRecommendationRationale & Causality
Storage (Solid) Store at 2-8°C, protected from light, under an inert atmosphere (e.g., Argon, Nitrogen).[6]Minimizes thermal and photo-initiated oxidation. The inert atmosphere displaces oxygen, the primary driver of side-chain degradation.
Storage (Solution) Prepare fresh solutions for immediate use. If short-term storage is necessary, use degassed, antioxidant-sparged solvents, store at 2-8°C, and protect from light.The compound is significantly less stable in solution, especially in aqueous or protic solvents where oxidative species are more mobile.
Solvent Choice Use high-purity, peroxide-free solvents (e.g., HPLC-grade). If using ethers like THF or Dioxane, test for peroxides.Peroxides are potent oxidizing agents that will readily degrade the hydroxyethyl side chains.
pH in Aqueous Media Maintain pH near neutral (6.5-7.5) for maximum stability. Avoid strongly acidic or basic conditions.Extreme pH can catalyze degradation. More importantly, the formation of acidic degradants (carboxylic acids) can autocatalyze further degradation.
General Handling Handle in a well-ventilated area, avoiding ignition sources.[7][8][9][10] Use non-sparking tools.[11]Pyrazine derivatives can be combustible. Standard laboratory safety practices are essential.[8][11]

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I've observed a new, more polar peak appearing in my reverse-phase HPLC chromatogram over time. What could it be?

A1: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time in reverse-phase chromatography) is a classic sign of oxidation of one or both hydroxyethyl side chains.

  • Causality: The primary alcohol (-CH₂OH) group is oxidized to a more polar carboxylic acid (-COOH) group. This addition of a highly polar functional group drastically reduces the molecule's hydrophobicity, causing it to elute earlier from the C18 column. A smaller, intermediate peak corresponding to the aldehyde may also be transiently observed.

  • Immediate Action:

    • Confirm Identity: If possible, use LC-MS to check the mass of the new peak. You would expect to see masses corresponding to the addition of oxygen atoms (M+14 for aldehyde, M+16 for acid, M+30 for diacid, accounting for loss of H2).

    • Review Handling: Was the solution exposed to air for a prolonged period? Was it stored in a clear vial on the benchtop? Was the solvent old or from a previously opened bottle?

  • Preventative Protocol: Always use freshly prepared solutions with high-purity, degassed solvents. If working with the compound over several hours, protect the solution from light by using amber vials and consider sparging it with an inert gas like argon to displace dissolved oxygen.

Q2: The pH of my unbuffered aqueous solution of 2,5-Pyrazinediethanol has decreased after storage. Why?

A2: This is a direct consequence of the oxidative degradation pathway described in Q1. The formation of 2-(5-(2-carboxyethyl)pyrazin-2-yl)acetic acid (the di-acid degradation product) or its mono-acid intermediate will release protons into the solution, thereby lowering the pH. This is a self-validating indicator that degradation has occurred.

  • Causality: The conversion of a neutral alcohol functional group to an acidic carboxylic acid group is the root cause. This pH drop can, in turn, potentially accelerate other hydrolytic or acid-catalyzed degradation pathways.

  • Solution: If your experimental conditions permit, use a suitable buffer (e.g., phosphate buffer, pH 7.0-7.4) to maintain a stable pH environment. This will not prevent oxidation but will mitigate the secondary effects of the resulting pH change.

Q3: My solid, white 2,5-Pyrazinediethanol powder has developed a yellow or brownish tint. Is it still usable?

A3: A color change in the solid state is a strong indicator of degradation, likely due to slow, low-level oxidation and potentially polymerization, often initiated by light and air.[6]

  • Causality: Highly conjugated degradation products or polymers often absorb light in the visible spectrum, appearing colored. This process is slow but is accelerated by exposure to oxygen and UV light.

  • Recommendation: The material is likely no longer pure. You should first re-analyze the powder by HPLC or another suitable method to determine the purity. For sensitive applications, it is highly recommended to use a fresh, pure lot of the compound. If you must use the material, purification by recrystallization or column chromatography may be necessary, but this requires analytical confirmation of the purified product's identity and purity.[12] To prevent this, always store the solid compound under the recommended conditions (see table above).

Q4: My NMR spectrum shows complex signals in the aromatic region and a reduced integration for the hydroxyethyl protons.

A4: This suggests a loss of symmetry in the molecule and modification of the side chains.

  • Causality: 2,5-Pyrazinediethanol is a symmetrical molecule, which simplifies its ¹H NMR spectrum in the aromatic region to a single peak. If one side chain is oxidized to an aldehyde or carboxylic acid while the other remains an alcohol, the symmetry is broken. This results in a more complex splitting pattern (an AB quartet) in the aromatic region. The reduced integration of the -CH₂OH protons relative to the pyrazine ring protons is direct evidence that the side chains have been chemically altered.

  • Action: This provides structural confirmation of the degradation proposed in Q1. Use this information to quantify the percentage of degraded material in your sample by comparing the integration of the parent aromatic signal to the new signals.

Procedures & Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation (or stress testing) study is essential to proactively identify potential degradation products and establish the specificity of your analytical method.[13][14][15][16] This protocol is a foundational component of drug development and stability analysis.[15]

Objective: To systematically assess the stability of 2,5-Pyrazinediethanol under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 2,5-Pyrazinediethanol in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Protect all samples from light unless otherwise specified.

  • Incubate: Incubate the samples as described in the table below. The goal is to achieve 5-20% degradation; incubation times may need to be adjusted.

  • Neutralization (for Acid/Base): After incubation, cool the vial to room temperature and neutralize the solution. For the acid-stressed sample, add 1 mL of 0.1 M NaOH. For the base-stressed sample, add 1 mL of 0.1 M HCl.

  • Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately by a stability-indicating HPLC-UV method.

ConditionStressorIncubationRationale
Control 1 mL Water60°C for 24hBaseline stability at elevated temperature.
Acid Hydrolysis 1 mL 0.1 M HCl60°C for 24hTests for susceptibility to acid-catalyzed degradation.
Base Hydrolysis 1 mL 0.1 M NaOH60°C for 24hTests for susceptibility to base-catalyzed degradation.
Oxidation 1 mL 3% H₂O₂Room Temp for 24hCritical Test. Directly probes the primary degradation pathway.[16]
Thermal Store solid powder80°C for 48hAssesses solid-state thermal stability.
Photolytic Expose solution in quartz cuvetteICH-compliant photo-chamber (1.2 million lux hours)Assesses susceptibility to light-induced degradation.[4][16]

Workflow Diagram: Forced Degradation Study

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_process 3. Post-Stress Processing cluster_analysis 4. Analysis & Interpretation Stock Prepare 1 mg/mL Stock (ACN:Water) Control Control Sample (Stock + Water) Stock->Control Aliquot Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Aliquot Base Basic (0.1 M NaOH, 60°C) Stock->Base Aliquot Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Aliquot Photo Photolytic (ICH Light Chamber) Stock->Photo Aliquot Dilute Dilute All Samples to Final Concentration Control->Dilute Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->Dilute Photo->Dilute Neutralize->Dilute Analyze HPLC-UV/MS Analysis Dilute->Analyze Interpret Identify Degradants & Assess Peak Purity Analyze->Interpret

Caption: Workflow for a forced degradation study of 2,5-Pyrazinediethanol.

Anticipated Degradation Pathway under Oxidative Stress

Caption: Primary oxidative degradation pathway of 2,5-Pyrazinediethanol.

Protocol 2: Generic Stability-Indicating HPLC-UV Method

Objective: To separate 2,5-Pyrazinediethanol from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 275 nm (Pyrazine chromophore) and 210 nm (for general detection)

  • Rationale: The acidic mobile phase helps to produce sharp peaks for the carboxylic acid degradants. The gradient elution ensures that the more polar degradation products are resolved from the parent compound, which will have a longer retention time. This method should be validated for specificity, linearity, accuracy, and precision.

Frequently Asked Questions (FAQs)

Q: What is the expected shelf-life of solid 2,5-Pyrazinediethanol? A: When stored in unopened containers under the recommended conditions (2-8°C, protected from light and moisture, under inert gas), the shelf-life is typically at least 24 months.[17] However, once opened, the shelf-life can be significantly reduced. It is best practice to re-analyze the purity of opened containers after 6-12 months.

Q: Can I use this compound in cell-based assays? A: Yes, pyrazine derivatives are widely studied for their biological activities.[4][18] However, it is critical to ensure the purity of the compound and the stability in your specific cell culture medium. Perform a stability test of the compound in the medium under incubation conditions (e.g., 37°C, 5% CO₂) for the duration of your longest experiment to ensure your results are due to the parent compound and not a degradant.

Q: Are there any known toxic degradation products? A: While specific toxicity data for the degradation products of 2,5-Pyrazinediethanol is not readily available, it is a general principle in drug development that all degradation products must be identified, quantified, and qualified for safety. Aldehydes, for instance, are often reactive and can be cytotoxic. Therefore, minimizing degradation is the best strategy.

Q: What other analytical techniques can be used? A: Besides HPLC, techniques like Thin-Layer Chromatography (TLC) can be used for quick purity checks.[19] For structural elucidation of unknown degradation products, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. Gas Chromatography (GC-MS) can also be used, potentially after derivatization of the polar hydroxyl and carboxyl groups.[20][21]

References

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-20. Available from: [Link]

  • Mojumdar, S. C., Lebršková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available from: [Link]

  • YouTube. (2020). Synthesis and reactions of Pyrazine. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9812863, 2,5-Pyrazinediethanol. Available from: [Link]

  • ResearchGate. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. Available from: [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Available from: [Link]

  • Hallagan, J. B., & Hall, R. L. (2009). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 47(5), 1079-83. Available from: [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. Available from: [Link]

  • Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, S5. Available from: [Link]

  • Synerzine. (n.d.). Safety Data Sheet 2,5 & 2,6-Dimethylpyrazine Mixture (Natural). Available from: [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-20. Available from: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). Available from: [Link]

  • Axxence Aromatic GmbH. (2024). Safety Data Sheet. Available from: [Link]

  • MDPI. (2022). Stability of Manganese(II)–Pyrazine, –Quinoxaline or –Phenazine Complexes and Their Potential as Carbonate Sequestration Agents. Available from: [Link]

  • Environmental Health & Safety. (2022). Chemical Storage Guidelines. Available from: [Link]

  • MDPI. (n.d.). A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring. Available from: [Link]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

  • Bordin, D. C. M., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 425. Available from: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Acros Organics. (n.d.). Material Safety Data Sheet 2,5-Dimethylpyrazine, 99%. Available from: [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(11), e04618. Available from: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available from: [Link]

  • Axxence Aromatic GmbH. (2024). Safety Data Sheet NATURAL PYRAZINES 36. Available from: [Link]

  • FooDB. (n.d.). Showing Compound 2,5-Diethyl-3,6-dimethylpyrazine (FDB019661). Available from: [Link]

  • MDPI. (2022). Development of a Paper-Based Analytical Method for the Selective Colorimetric Determination of Bismuth in Water Samples. Available from: [Link]

Sources

Technical Support Center: Optimizing 2,5-Pyrazinediethanol for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2,5-Pyrazinediethanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound in biological assays. As a highly water-soluble molecule, 2,5-Pyrazinediethanol presents unique opportunities and challenges. This guide will provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of 2,5-Pyrazinediethanol into your research workflows.

Introduction to 2,5-Pyrazinediethanol in Biological Research

2,5-Pyrazinediethanol, also known as pyrazine-2,5-diyldimethanol, is a heterocyclic compound characterized by a central pyrazine ring with two hydroxyethyl substituents. Its notable high solubility in aqueous solutions makes it an attractive candidate for various biological investigations.[1][2] Pyrazine derivatives, in general, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

While its excellent water solubility simplifies initial stock solution preparation, ensuring its stability and compatibility within complex biological media is crucial for obtaining reproducible and reliable data. This guide will address the common challenges researchers may face and provide a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Is 2,5-Pyrazinediethanol soluble in water?

A1: Yes, 2,5-Pyrazinediethanol is reported to be very soluble in water.[1][2] This property is attributed to the two hydroxyl groups which can form hydrogen bonds with water molecules.

Q2: Do I need to use an organic co-solvent like DMSO to dissolve 2,5-Pyrazinediethanol?

A2: For most applications, an organic co-solvent is not necessary for the initial dissolution of 2,5-Pyrazinediethanol. High-purity water should be sufficient to prepare a stock solution. However, if you are working with a multi-component assay system where other compounds are dissolved in DMSO, it is essential to perform a vehicle control to account for any effects of the solvent on your assay.

Q3: I observed precipitation when I added my 2,5-Pyrazinediethanol stock solution to my cell culture media. What could be the cause?

A3: Even with a water-soluble compound, precipitation can occur upon addition to complex biological media. This phenomenon, often referred to as "salting out," can be caused by high concentrations of salts, proteins, or other components in the media that reduce the solvation of the compound. It is also possible that the pH of the media influences the solubility of the compound. We recommend preparing a dilution series of your stock solution in the specific media to be used and visually inspecting for any precipitation before proceeding with your experiment.

Q4: How should I store my 2,5-Pyrazinediethanol stock solution?

A4: For optimal stability, we recommend storing aqueous stock solutions of 2,5-Pyrazinediethanol at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but we advise conducting a stability study to confirm this for your specific experimental conditions. Always store solutions in tightly sealed containers to prevent evaporation and contamination.[6]

Q5: What is the expected biological activity of 2,5-Pyrazinediethanol?

A5: While specific biological activities of 2,5-Pyrazinediethanol are not extensively documented in publicly available literature, the pyrazine scaffold is present in numerous biologically active molecules.[3][4] Pyrazine derivatives have shown a wide range of activities, and some have been investigated for their potential as anticancer agents.[3] We recommend performing initial broad-spectrum screening assays to determine the cytotoxic or cytostatic effects of 2,5-Pyrazinediethanol on your cell lines of interest.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with 2,5-Pyrazinediethanol in biological assays.

Problem 1: Inconsistent or Non-Reproducible Assay Results

Inconsistent results are often a primary indicator of underlying issues with compound solubility or stability.

Initial Diagnostic Workflow

Caption: Initial diagnostic workflow for inconsistent assay results.

Causality and Recommended Actions:

  • Compound Precipitation: Even if not immediately visible to the naked eye, microprecipitates can form, leading to a lower effective concentration of the compound in your assay.

    • Action: Centrifuge your stock and working solutions at high speed (e.g., >10,000 x g) for 10-15 minutes before use and carefully aspirate the supernatant. Perform a concentration check of the supernatant using UV-Vis spectroscopy if a chromophore is present.

  • Compound Instability: 2,5-Pyrazinediethanol may degrade over time, especially under certain pH, temperature, or light conditions.

    • Action: Conduct a stability study of your compound in the assay buffer and under the exact conditions of your experiment (incubation time, temperature). See Protocol 1: Aqueous Stability Assessment .

  • Interaction with Assay Components: The compound may interact with proteins in the serum of your cell culture media or with other assay reagents.

    • Action: Assess for non-specific binding by running the assay in the absence of cells or the target enzyme. Compare the signal to a vehicle control.

Problem 2: Visible Precipitation in Stock or Working Solutions

Visible precipitation is a clear indication that the solubility limit has been exceeded under the current conditions.

Solubility Troubleshooting Workflow

Caption: Troubleshooting workflow for visible precipitation.

Causality and Recommended Actions:

  • Concentration Exceeds Solubility Limit: While highly water-soluble, there is still a finite solubility limit.

    • Action: Prepare a fresh stock solution at a lower concentration. It is always better to work with a slightly lower, fully solubilized concentration than a higher, partially precipitated one.

  • Buffer Incompatibility: High concentrations of certain salts can lead to the "salting out" of your compound.[7][8]

    • Action: Perform a buffer compatibility screen. Prepare small-scale dilutions of your 2,5-Pyrazinediethanol stock in various common biological buffers (e.g., PBS, Tris-HCl, HEPES) at the final assay concentration. Incubate under assay conditions and visually inspect for precipitation. See Protocol 2: Buffer Compatibility Screening .

  • pH-Dependent Solubility: The protonation state of the pyrazine nitrogens can influence solubility.

    • Action: Measure the pH of your final working solution. If precipitation is observed, you can cautiously adjust the pH. However, be mindful that altering the pH can also affect your biological system.

Experimental Protocols

Protocol 1: Aqueous Stability Assessment

This protocol provides a framework for determining the stability of 2,5-Pyrazinediethanol in your specific aqueous-based assay buffer.

Materials:

  • 2,5-Pyrazinediethanol

  • High-purity water

  • Your specific assay buffer

  • UV-Vis spectrophotometer or HPLC system

  • Temperature-controlled incubator

Procedure:

  • Prepare a fresh stock solution of 2,5-Pyrazinediethanol in high-purity water at a known concentration (e.g., 10 mM).

  • Dilute the stock solution to the final working concentration in your assay buffer.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the working solution using a suitable analytical method (e.g., UV-Vis scan to determine absorbance at λmax, or HPLC to determine peak area). This will serve as your baseline.

  • Incubate Samples: Aliquot the remaining working solution into several tubes and incubate them under conditions that mimic your assay (e.g., 37°C). Also, include samples stored at your intended storage conditions (e.g., 4°C, -20°C).

  • Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24, 48 hours for short-term stability; 1, 2, 4 weeks for long-term storage), remove an aliquot and analyze it using the same method as in step 3.

  • Data Analysis: Compare the analytical signal at each time point to the T=0 baseline. A significant decrease in signal (e.g., >10%) indicates degradation.

Data Presentation:

Time PointStorage ConditionAnalytical Signal (e.g., Absorbance at λmax)% Remaining
0 hrN/A1.05100%
24 hr37°C1.0398.1%
7 days4°C1.0499.0%
7 days-20°C1.05100%
Protocol 2: Buffer Compatibility Screening

This is a rapid visual method to assess the solubility of 2,5-Pyrazinediethanol in different buffers.

Materials:

  • 2,5-Pyrazinediethanol stock solution (in water)

  • A panel of common biological buffers (e.g., PBS, DMEM, RPMI-1640, HEPES, Tris-HCl)

  • Clear microplate or microtubes

Procedure:

  • Prepare dilutions: In a clear microplate, add a fixed volume of each buffer to be tested to a series of wells.

  • Add Compound: Add a small volume of your concentrated 2,5-Pyrazinediethanol stock solution to each well to achieve the desired final concentration. Include a water-only control.

  • Incubate: Incubate the plate under your experimental conditions (e.g., room temperature or 37°C) for a duration representative of your assay pre-incubation steps.

  • Visual Inspection: Carefully inspect each well against a dark background for any signs of precipitation, cloudiness, or color change. A simple visual inspection can often reveal solubility issues.[9]

  • (Optional) Quantitative Analysis: For a more rigorous assessment, measure the absorbance at a wavelength where the precipitate might scatter light (e.g., 600 nm) using a plate reader. An increase in absorbance compared to the buffer-only control indicates precipitation.

Data Presentation:

BufferFinal ConcentrationVisual Observation (1 hr @ 37°C)
Water1 mMClear
PBS1 mMClear
DMEM + 10% FBS1 mMSlight Haze
HEPES (50 mM, pH 7.4)1 mMClear

Conclusion

While the high water solubility of 2,5-Pyrazinediethanol is a significant advantage for its use in biological assays, a systematic approach to solution preparation and characterization is essential for robust and reproducible results. By carefully considering factors such as buffer compatibility, solution stability, and potential interactions with assay components, researchers can confidently employ this promising compound in their studies. This guide provides a foundational framework for troubleshooting and optimization. Should you encounter issues not addressed here, please do not hesitate to contact our technical support team for further assistance.

References

  • Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds. (2023). ResearchGate. Retrieved from [Link]

  • Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). (2012). Human Metabolome Database. Retrieved from [Link]

  • 2,5-Pyrazinediethanol. PubChem. Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central. Retrieved from [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Spectral and Thermal Properties of Pyrazine-Bridged Coordination Polymers of Copper(II) Nitrate: An Experiment for Advanced Undergraduates. (n.d.). ACS Publications. Retrieved from [Link]

  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. (2020). NCBI Bookshelf. Retrieved from [Link]

  • Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. (n.d.). MDPI. Retrieved from [Link]

  • Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company. (n.d.). PubMed. Retrieved from [Link]

  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018). Promega Connections. Retrieved from [Link]

  • Occurrence of pyrazine compounds across major biological domains. (n.d.). ResearchGate. Retrieved from [Link]

  • Statistical Methods for Assessing Stability of Compounds in Whole Blood for Clinical Bioanalysis. (2025). ResearchGate. Retrieved from [Link]

  • Thermogravimetric analysis of Fe(pyrazine)Pt(CN)4·2H2O... (n.d.). ResearchGate. Retrieved from [Link]

  • Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. (n.d.). PubMed Central. Retrieved from [Link]

  • Effect of alkyl distribution in pyrazine on pyrazine flavor release in bovine serum albumin solution. (2019). RSC Advances. Retrieved from [Link]

  • Stability of Manganese(II)–Pyrazine, –Quinoxaline or –Phenazine Complexes and Their Potential as Carbonate Sequestration Agents. (2022). National Institutes of Health. Retrieved from [Link]

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers. Retrieved from [Link]

  • Causes and Significance of Increased Compound Potency in Cellular or Physiological Contexts. (n.d.). ACS Publications. Retrieved from [Link]

  • Stability Testing: Monitoring Biological Product Quality Over Time. (2021). BioProcess International. Retrieved from [Link]

  • Considerations to properly assess drug stability within biological samples. (n.d.). Anapharm. Retrieved from [Link]

  • Chemical Storage and Handling Recommendations. (2016). NY.Gov. Retrieved from [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022). Green Chemistry. Retrieved from [Link]

  • Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose. (n.d.). PubMed. Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved from [Link]

  • Why does only middle concentration of toxic compound reduces cell viability of in vitro cells but higher concentrations do not? (2023). ResearchGate. Retrieved from [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2025). ResearchGate. Retrieved from [Link]

  • Essentials in Bioassay Development. (2019). BioPharm International. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. (2023). MDPI. Retrieved from [Link]

  • Showing Compound 2,5-Dimethylpyrazine (FDB013954). (n.d.). FooDB. Retrieved from [Link]

  • Chemical Storage Guidelines. (2022). Environmental Health & Safety. Retrieved from [Link]

  • SAFETY DATA SHEET 2,5 & 2,6-Dimethylpyrazine Mixture (Natural). (n.d.). Synerzine. Retrieved from [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. (2024). PubMed. Retrieved from [Link]

  • Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose. (2022). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Industrial-Scale Production of 2,5-Pyrazinediethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the industrial-scale production of 2,5-Pyrazinediethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. As Senior Application Scientists, we provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your processes effectively.

Section 1: Synthesis and Reaction Control

The industrial synthesis of 2,5-Pyrazinediethanol (also known as 2,5-bis(2-hydroxyethyl)pyrazine) typically involves the self-condensation of an amino alcohol, such as diethanolamine, or the reaction of piperazine with ethylene oxide.[1] While conceptually straightforward, scaling up this process presents several challenges that can impact yield, purity, and safety.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Our synthesis of 2,5-Pyrazinediethanol from the cyclization of diethanolamine is resulting in low yields and a complex mixture of by-products. What are the likely causes and how can we optimize the reaction?

A1: Low yields and by-product formation in the cyclization of diethanolamine are common challenges in pyrazine synthesis. The reaction mechanism involves a delicate balance of condensation, cyclization, and dehydrogenation, with several potential side reactions.

Causality and Optimization Strategies:

  • Inadequate Catalyst Performance: The choice of catalyst is critical. While various catalysts can be used, their activity and selectivity can diminish over time or be poisoned by impurities in the starting material. A patent for the synthesis of the related 2,5-dimethylpyrazine from isopropanolamine highlights the use of a co-precipitated catalyst containing NiO, CuO, Al2O3, and ZnO for gas-solid catalysis, which suggests that a multi-component catalyst system is beneficial.[2]

    • Troubleshooting:

      • Catalyst Screening: Experiment with different dehydrogenation catalysts.

      • Catalyst Loading and Bed Temperature: Optimize the catalyst loading and reaction temperature. High temperatures can lead to unwanted side reactions and decomposition.

      • Catalyst Deactivation: Monitor catalyst activity over time and regenerate or replace as needed.

  • Side Reactions: The high temperatures required for cyclization can promote side reactions. Common by-products in pyrazine synthesis can include partially hydrogenated pyrazines, oligomers, and products from intermolecular reactions.[2]

    • Troubleshooting:

      • Temperature Control: Maintain precise temperature control throughout the reactor.

      • Residence Time: Optimize the residence time of the reactants in the catalytic converter to favor the desired reaction pathway.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of diethanolamine.

    • Troubleshooting:

      • Process Monitoring: Implement in-process monitoring (e.g., GC analysis) to track the disappearance of starting material and the formation of the product.

      • Parameter Adjustment: Adjust reaction time and temperature based on real-time data.

Q2: We are observing the formation of colored impurities in our crude product. What is the likely origin of these impurities and how can they be minimized?

A2: The formation of colored impurities is a frequent issue in the synthesis of nitrogen-containing heterocyclic compounds, often arising from oxidation or polymerization reactions.

Causality and Minimization Strategies:

  • Oxidation: The pyrazine ring and the hydroxyl groups of 2,5-Pyrazinediethanol can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of highly conjugated, colored by-products.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]

  • Polymerization: Acidic or basic conditions, combined with high temperatures, can catalyze the polymerization of starting materials or the product itself.

    • Troubleshooting:

      • pH Control: Carefully control the pH of the reaction mixture.

      • Temperature Management: Avoid localized overheating.

Illustrative Synthesis Workflow

cluster_synthesis Synthesis Stage raw_materials Diethanolamine Catalyst reactor High-Temperature Reactor (e.g., Fixed-Bed Reactor) raw_materials->reactor Feed reaction Cyclization & Dehydrogenation reactor->reaction Reaction Conditions: - Temperature Control - Pressure Control - Residence Time crude_product Crude 2,5-Pyrazinediethanol (with by-products) reaction->crude_product Output

Caption: Generalized workflow for the synthesis of 2,5-Pyrazinediethanol.

Section 2: Purification and Isolation

The purification of 2,5-Pyrazinediethanol from the crude reaction mixture is a critical step to achieve the high purity required for pharmaceutical applications. The presence of structurally similar by-products and residual starting materials necessitates a multi-step purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q3: We are struggling to separate 2,5-Pyrazinediethanol from closely related impurities using fractional distillation. What are the key parameters to optimize?

A3: Fractional distillation is a common method for purifying liquid compounds, but its effectiveness depends on the difference in boiling points between the components and the efficiency of the distillation column.[4]

Optimization Strategies:

  • Vacuum Distillation: 2,5-Pyrazinediethanol likely has a high boiling point. Performing the distillation under reduced pressure will lower the boiling point, preventing thermal degradation of the product.

  • Fractionating Column Efficiency: The efficiency of the separation is directly related to the number of theoretical plates in the fractionating column.

    • Troubleshooting:

      • Column Type: Use a column with a high number of theoretical plates, such as a packed column (e.g., with Raschig rings or structured packing) or a Vigreux column for laboratory scale.

      • Reflux Ratio: A higher reflux ratio increases the number of vaporization-condensation cycles, leading to better separation, but it also increases the distillation time. Optimize the reflux ratio to balance separation efficiency and throughput.[5]

  • Heat Input: Careful control of the heat input is crucial to maintain a steady distillation rate and avoid flooding the column.

Q4: Recrystallization of our distilled 2,5-Pyrazinediethanol is giving low yields and sometimes results in an oil instead of crystals. How can we improve this?

A4: Recrystallization is an excellent technique for achieving high purity, but finding the right solvent system and controlling the crystallization conditions are key to success.[6]

Troubleshooting and Optimization:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar molecule like 2,5-Pyrazinediethanol, polar solvents are a good starting point. A two-solvent system can also be effective.[7][8]

    • Recommended Solvent Systems to Screen:

      • Single solvents: Ethanol, isopropanol, water, ethyl acetate.

      • Two-solvent systems: Ethanol/water, ethyl acetate/hexane.

  • "Oiling Out": This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

    • Troubleshooting:

      • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides time for crystal nucleation and growth.[6]

      • Seeding: Add a small crystal of pure 2,5-Pyrazinediethanol to the cooled solution to induce crystallization.

      • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.

  • Low Yield:

    • Troubleshooting:

      • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.

      • Cold Filtration: Ensure the final filtration is done with a pre-chilled funnel and solvent to minimize product loss.

      • Mother Liquor Analysis: Analyze the mother liquor to determine the amount of product remaining in solution and consider a second crop of crystals.

Purification Workflow

cluster_purification Purification Stage crude_product Crude Product distillation Fractional Vacuum Distillation crude_product->distillation Primary Purification distilled_product Distilled Product distillation->distilled_product recrystallization Recrystallization distilled_product->recrystallization Secondary Purification pure_product High-Purity 2,5-Pyrazinediethanol recrystallization->pure_product drying Drying pure_product->drying final_product Final Product drying->final_product

Caption: A typical multi-step purification workflow for 2,5-Pyrazinediethanol.

Section 3: Stability and Storage

Ensuring the stability of 2,5-Pyrazinediethanol during storage and handling is crucial to maintain its quality and prevent the formation of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q5: What are the recommended storage conditions for bulk quantities of 2,5-Pyrazinediethanol to prevent degradation?

A5: Pyrazine derivatives can be sensitive to light, air, and temperature. Proper storage is essential to maintain long-term stability.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place away from direct sunlight.[9] For related pyrazine compounds, storage in a cool, well-ventilated place is recommended.[10]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3]

  • Container: Use tightly sealed, opaque containers to protect from light and moisture.[9]

  • Material Compatibility: Ensure that the storage containers are made of a non-reactive material. For many organic chemicals, stainless steel or glass-lined tanks are suitable.[11]

Q6: We have observed a change in the color and odor of our stored 2,5-Pyrazinediethanol. What could be the cause, and how can we assess the extent of degradation?

A6: Changes in color and odor are indicators of chemical degradation. The likely causes are oxidation or other decomposition reactions.

Assessment and Mitigation:

  • Analytical Testing: To assess the extent of degradation, perform purity analysis using methods like GC-MS or HPLC.[12][13] This will allow for the identification and quantification of any new impurities.

  • Degradation Pathways: The hydroxyl groups and the pyrazine ring are potential sites for degradation. Oxidation can lead to the formation of N-oxides or side-chain oxidation products. The thermal degradation of related pyrazine compounds can lead to the formation of various by-products.[14][15]

  • Mitigation: If degradation is observed, re-purification may be necessary. To prevent future degradation, review and improve the storage conditions as outlined in Q5.

Stability and Handling Summary Table
ParameterRecommendationRationale
Storage Temperature Cool, dry placeMinimizes the rate of degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the pyrazine ring and hydroxyl groups.[3]
Light Exposure Store in opaque containersPrevents light-induced degradation.[9]
Handling Use in a well-ventilated area. Wear appropriate PPE (gloves, safety glasses).Pyrazine derivatives can be irritating to the skin, eyes, and respiratory system.[3][16]

Section 4: Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the quality and purity of 2,5-Pyrazinediethanol throughout the manufacturing process.

Recommended Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. It provides both retention time and mass spectral data, allowing for confident peak identification.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile impurities and for monitoring the progress of the reaction. A reversed-phase C18 column with a UV detector is a common setup for pyrazine analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and for confirming the identity of the final product.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and purity of the final crystalline product.

Illustrative GC-MS Protocol for Impurity Profiling

Objective: To identify and quantify impurities in a sample of 2,5-Pyrazinediethanol.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Data Analysis:

  • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify impurities by using an internal standard and generating a calibration curve.

References

  • Burdock, G. A. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(Suppl. 1), S1-S5.
  • CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst - Google Patents. (n.d.).
  • Clive, D. L. J., & Larrivée Aboussafy, C. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131.
  • Various Authors. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]

  • EP0240001B1 - 2-pyrazolin-5-ones and a process for production thereof - Google Patents. (n.d.).
  • Maga, J. A. (1982). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Agricultural and Food Chemistry, 30(3), 588-590.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04698.
  • Acros Organics. (n.d.).
  • US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents. (n.d.).
  • EP0338385B1 - bis-\2-Hydroxy-ethyl-piperazine - European Patent Office. (n.d.). Retrieved January 25, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Ondrejovič, M., Melník, M., & Cernák, J. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(4), 234-238.
  • EP2008996A1 - Process for the production of pyrazoles - Google Patents. (n.d.).
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04698.
  • Amrita Vishwa Vidyapeetham. (2012). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. [Link]

  • Berruti, A., et al. (2023). GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents. Journal of Analytical and Applied Pyrolysis, 173, 106099.
  • Perker, C., et al. (2007). Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company. Applied Microbiology and Biotechnology, 76(4), 935-942.
  • WO2004080958A1 - Process to tetrahydrotriazolopyrazines and intermediates - Google Patents. (n.d.).
  • Reddit. (2019). Recrystallization with two solvents. [Link]

  • Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content. [Link]

  • Indiana Department of Environmental Management. (2024). Transportation, Use, Handling, and Storage of Lab Chemicals. [Link]

  • Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449.
  • Synerzine. (2021).
  • Kubota, T., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619.
  • JECFA. (2001). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). [Link]

  • Sari, Y. W., et al. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Molecules, 28(17), 6248.
  • Weizmann Institute of Science. (2024). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Surov, A. O., et al. (2020).
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Rutto, H. (2022).
  • Wegenstein, C., & Eisen, N. (2019). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. CHIMIA International Journal for Chemistry, 73(10), 821-827.
  • PrepChem. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine. [Link]

  • US2414552A - Preparation of pyrazine - Google Patents. (n.d.).
  • Dow AgroSciences. (n.d.). WideMatch® Herbicide - This product-specific information supplements the Dow AgroSciences “Bulk Storage and Handling Guide”.
  • US2780624A - Process of producing pyrazinamide - Google Patents. (n.d.).
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(23), 7850-7859.
  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7101.
  • Al-Amin, M., & van der Est, A. (2018).
  • Figueira, A. R., & Monte, M. J. S. (2024). Research on the volatility, phase transitions and thermodynamic stability of five organochlorine compounds. Chemosphere, 352, 141224.
  • Corteva Agriscience. (n.d.). Bulk Storage and Handling Guide.

Sources

Validation & Comparative

methods for confirming the chemical structure of 2,5-Pyrazinediethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structural Confirmation of 2,5-Pyrazinediethanol: A Comparative Analysis of Analytical Methodologies

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a foundational pillar of scientific rigor. In this guide, we, as senior application scientists, provide an in-depth comparison of the primary analytical methods for the structural elucidation of 2,5-Pyrazinediethanol. This guide moves beyond a simple listing of techniques to explain the causality behind experimental choices, empowering researchers to make informed decisions for the comprehensive characterization of this and similar heterocyclic compounds.

2,5-Pyrazinediethanol, with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol , is a symmetrically substituted pyrazine derivative.[1] Its structure presents a heteroaromatic core with two ethanol substituents, offering multiple points for spectroscopic and spectrometric analysis. The confirmation of its structure relies on a multi-technique approach, where each method provides a unique and complementary piece of the structural puzzle.

A Multi-faceted Approach to Structural Elucidation

The definitive confirmation of 2,5-Pyrazinediethanol's structure is best achieved through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing the purity of the sample before spectroscopic analysis.

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 10-20 mg of high-purity 2,5-Pyrazinediethanol and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). [2]2. Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. [2]4. ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are typically required. [2]5. Data Processing: Perform Fourier transform, phase correction, and baseline correction on the acquired Free Induction Decays (FIDs). [2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Expected Mass Spectrometric Data for 2,5-Pyrazinediethanol:

m/z ValueInterpretation
168Molecular ion [M]⁺
137Loss of -CH₂OH (hydroxymethyl radical)
108Fragmentation of the second ethanol side chain
81Characteristic fragment of the pyrazine ring

Causality Behind Predictions: The molecular ion peak at m/z 168 would confirm the molecular formula C₈H₁₂N₂O₂. The fragmentation pattern is predicted based on the structure and known fragmentation of similar compounds. [3]The ethanol side chains are likely to undergo cleavage, particularly benzylic cleavage, leading to the loss of fragments like -CH₂OH.

Experimental Protocol for GC-MS

For a volatile compound like 2,5-Pyrazinediethanol, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique as it also provides information on sample purity.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or dichloromethane.

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation from any impurities.

  • MS Detection:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: Scan a mass range of m/z 40-400 to capture the molecular ion and key fragments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands for 2,5-Pyrazinediethanol:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchAlcohol (-OH)
3100-3000C-H stretch (aromatic)Pyrazine ring C-H
2950-2850C-H stretch (aliphatic)Ethanol side chain -CH₂-
~1600C=N stretchPyrazine ring
~1470C=C stretchPyrazine ring
1200-1000C-O stretchAlcohol C-O

Causality Behind Predictions: The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl (-OH) groups. The aromatic C-H stretches appear at higher wavenumbers than the aliphatic C-H stretches. The characteristic C=N and C=C stretching vibrations of the pyrazine ring are expected in the 1600-1400 cm⁻¹ region. [4]

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. ATR is often simpler as it requires placing the solid sample directly on the crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Comparison of Methods for Structural Confirmation

Analytical MethodInformation ProvidedAdvantagesLimitations
¹H NMR Proton environment, connectivity (through coupling), and number of protons.Provides detailed structural information. Non-destructive.Requires a relatively pure sample. Can have overlapping signals.
¹³C NMR Carbon skeleton, number of different carbon types.Complements ¹H NMR. Good for symmetrical molecules.Lower sensitivity than ¹H NMR, requires more sample or longer acquisition time.
Mass Spectrometry (MS) Molecular weight, elemental composition (high resolution), and fragmentation pattern.High sensitivity. Can be coupled with chromatographic techniques (GC-MS, LC-MS).Isomers can have similar mass spectra. Fragmentation can be complex.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
Chromatography (HPLC/GC) Purity of the sample.Essential for ensuring the sample is suitable for spectroscopic analysis.Does not provide direct structural information.

Conclusion

The structural confirmation of 2,5-Pyrazinediethanol is a clear example of the necessity of a multi-pronged analytical approach. While each technique provides valuable data, no single method can offer a complete and unambiguous structural assignment. NMR spectroscopy lays out the atomic connectivity, mass spectrometry confirms the molecular weight and provides fragmentation clues, and infrared spectroscopy identifies the key functional groups. The purity of the sample, as determined by chromatography, is a critical prerequisite for obtaining reliable spectroscopic data. By integrating the results from these complementary techniques, researchers can confidently and definitively confirm the chemical structure of 2,5-Pyrazinediethanol, ensuring the integrity and validity of their scientific work.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9812863, 2,5-Pyrazinediethanol. Retrieved from [Link].

  • FooDB (2020). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Available at: [Link]

  • NIST (2021). Pyrazine, 2,5-diethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate (2024). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Available at: [Link]

  • MDPI (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Available at: [Link]

  • SpectraBase (2023). Pyrazine, 2-ethyl-5-methyl-. Available at: [Link]

  • National Center for Biotechnology Information (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Available at: [Link]

  • NIST (2021). Pyrazine, 2-ethyl-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate (2015). Figure S2: 1 H NMR spectrum of 1 (2,5-bis-pyridin-4-ylethynyl-pyrazine). Available at: [Link]

  • Hilaris Publisher (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

  • FooDB (2010). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Available at: [Link]

  • Royal Society of Chemistry (2014). Supplementary Information. Available at: [Link]

  • ResearchGate (2020). Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL). Available at: [Link]

  • American Chemical Society (2024). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Available at: [Link]

  • HETEROCYCLES (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Available at: [Link]

  • NIST (2021). Pyrazine, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase (2023). Pyrazine. Available at: [Link]

  • NIST (2021). Pyrazine, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Definitive Guide to the Characterization of 2,5-Pyrazinediethanol: A Comparative Analysis Centered on Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. This guide offers a deep dive into the characterization of 2,5-Pyrazinediethanol, a heterocyclic compound with potential applications in medicinal chemistry and materials development. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a foundational understanding of why certain analytical techniques are chosen and how they compare, with a primary focus on the gold standard for structural elucidation: single-crystal X-ray crystallography.

Introduction to 2,5-Pyrazinediethanol and the Imperative of Structural Characterization

2,5-Pyrazinediethanol (C8H12N2O2) is a derivative of pyrazine, a class of aromatic heterocycles known for their presence in various natural and synthetic compounds of biological and commercial significance. The positioning of the diethanol substituents on the pyrazine ring gives rise to specific molecular geometries and intermolecular interactions that dictate its physical and chemical properties, including solubility, melting point, and, crucially, its biological activity and material performance.

Accurate structural characterization is not merely an academic exercise; it is a critical step in drug design, polymorphism screening, and quality control. An erroneous or incomplete structural assignment can lead to wasted resources and potential safety concerns. This guide will demonstrate why single-crystal X-ray crystallography stands as the definitive method for the characterization of 2,5-Pyrazinediethanol and other small organic molecules.

The Unparalleled Insight of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of the atomic arrangement within a crystal. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, we can determine precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.

A study on coordination polymers featuring a pyrazine-2,5-diyldimethanol linker successfully determined the crystal structure of 2,5-Pyrazinediethanol.[1] The compound crystallizes in the monoclinic, centrosymmetric space group P21/c.[1] This level of detail, including the conformation of the ethanol side chains and the intermolecular hydrogen bonding network, is unattainable with most other analytical techniques.

The Causality Behind Experimental Choices in Crystallography

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The following is a detailed protocol, grounded in the principles of crystal growth and diffraction physics.

Experimental Protocol: Single-Crystal X-ray Diffraction of 2,5-Pyrazinediethanol

Objective: To obtain a high-resolution, three-dimensional crystal structure of 2,5-Pyrazinediethanol.

Methodology:

  • Crystal Growth (Self-Validating System):

    • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. The goal is to grow a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).

    • Procedure:

      • Dissolve a small amount of purified 2,5-Pyrazinediethanol in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture with a less polar solvent like dichloromethane).

      • Employ a slow evaporation or slow cooling technique. For slow evaporation, loosely cover the vessel to allow the solvent to evaporate over several days. For slow cooling, heat the saturated solution and then allow it to cool to room temperature slowly, followed by further cooling in a refrigerator.

      • Visually inspect for the formation of single, well-defined crystals under a microscope.

  • Crystal Mounting and Data Collection:

    • Rationale: The crystal must be mounted on a goniometer head and centered in the X-ray beam. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.

    • Procedure:

      • Select a suitable crystal and mount it on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.

      • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

      • Center the crystal in the X-ray beam.

      • Collect a series of diffraction images (frames) by rotating the crystal through a range of angles. Data is typically collected using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

  • Data Processing and Structure Solution:

    • Rationale: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots. This information is then used to solve the crystal structure.

    • Procedure:

      • Integrate the raw diffraction data to obtain a list of reflection indices (hkl) and their corresponding intensities.

      • Determine the unit cell parameters and the space group from the diffraction data. For 2,5-Pyrazinediethanol, this was determined to be monoclinic, P21/c.[1]

      • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Rationale: The initial structural model is refined against the experimental data to improve its accuracy.

    • Procedure:

      • Refine the atomic coordinates, displacement parameters, and other structural parameters using least-squares methods.

      • Locate and refine the positions of hydrogen atoms.

      • The quality of the final refined structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Visualization of the Crystallographic Workflow

Single_Crystal_XRD_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Purification Purification of 2,5-Pyrazinediethanol Crystal_Growth Crystal Growth (Slow Evaporation/Cooling) Purification->Crystal_Growth Pure Compound Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Xray_Diffraction X-ray Diffraction Data Collection Crystal_Mounting->Xray_Diffraction Data_Processing Data Processing (Integration & Scaling) Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF File) Structure_Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

A Comparative Analysis with Alternative Characterization Techniques

While single-crystal X-ray crystallography provides the most definitive structural information, it is often complemented by other analytical techniques. The researchers who determined the crystal structure of 2,5-Pyrazinediethanol also utilized Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy, highlighting the synergistic nature of these methods.[1]

Technique Information Provided Advantages for 2,5-Pyrazinediethanol Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions.Unambiguous determination of the molecular structure and solid-state packing. Provides definitive proof of structure.Requires a high-quality single crystal of suitable size, which can be challenging to grow.
Powder X-ray Diffraction (PXRD) "Fingerprint" of the crystalline solid, information on crystal system, unit cell dimensions, and phase purity.Useful for identifying different crystalline forms (polymorphs), assessing bulk sample purity, and quality control. Does not require a single crystal.Provides averaged information and does not yield a complete 3D structure with atomic resolution. Peak overlap can complicate analysis of mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Information about the chemical environment of hydrogen and carbon atoms, connectivity, and molecular structure in solution.Confirms the presence of the pyrazine ring and the ethanol substituents. Can provide information on the molecule's structure and dynamics in solution.Provides information on the structure in the solution state, which may differ from the solid-state structure. Does not provide information on crystal packing.
Mass Spectrometry (MS) Precise molecular weight and information about the elemental composition and fragmentation pattern.Confirms the molecular formula (C8H12N2O2) and can help identify the compound.Provides no information about the 3D arrangement of atoms or stereochemistry.
Powder X-ray Diffraction (PXRD)

PXRD is an essential tool for characterizing the bulk properties of a crystalline solid. The diffraction pattern obtained from a powdered sample is a unique fingerprint of a specific crystalline phase. While it does not provide the atomic-level detail of its single-crystal counterpart, it is invaluable for confirming that the bulk material corresponds to the single crystal that was analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For 2,5-Pyrazinediethanol, ¹H and ¹³C NMR would confirm the presence of the pyrazine ring protons and carbons, as well as the methylene and hydroxyl groups of the ethanol side chains. While it provides excellent information about the connectivity of atoms, it does not reveal the three-dimensional arrangement in the solid state.

Mass Spectrometry

Mass spectrometry is a highly sensitive technique that provides the mass-to-charge ratio of a molecule, thereby confirming its molecular weight. For 2,5-Pyrazinediethanol, the expected molecular weight is approximately 168.19 g/mol . This technique is crucial for verifying the identity of a synthesized compound but offers no insight into its three-dimensional structure.

Conclusion: The Central Role of Single-Crystal X-ray Crystallography

In the comprehensive characterization of 2,5-Pyrazinediethanol, single-crystal X-ray crystallography emerges as the cornerstone technique. It provides the unambiguous and high-resolution structural data that is essential for a complete understanding of the molecule's properties and potential applications. While techniques such as PXRD, NMR, and mass spectrometry offer valuable and complementary information regarding the bulk properties, solution-state structure, and molecular formula, respectively, they cannot replace the definitive three-dimensional structural elucidation provided by single-crystal X-ray diffraction. For researchers and professionals in drug development and materials science, a thorough understanding of the capabilities and limitations of each technique is crucial for making informed decisions in their analytical workflows.

References

  • Al-Farhani, K. A., et al. (2021). Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. Molecules, 26(16), 4987. [Link]

Sources

A Comparative Guide to the Therapeutic Efficacy of 2,5-Pyrazinediethanol and Existing Antimicrobial Agents: A Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrazine Derivative

The pyrazine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This structural motif is present in several clinically significant drugs. 2,5-Pyrazinediethanol, a derivative of this versatile heterocyclic core, represents an intriguing candidate for therapeutic development. However, to date, its biological activities and potential efficacy remain uncharacterized in publicly accessible scientific literature.

This guide is designed for researchers, scientists, and drug development professionals. It serves as a comparative framework, not of known efficacy, but of the potential efficacy of 2,5-Pyrazinediethanol against established antimicrobial agents. By detailing the performance of current therapeutics and outlining the rigorous experimental methodologies required to evaluate a new chemical entity, this document provides a strategic roadmap for investigating 2,5-Pyrazinediethanol as a novel antimicrobial agent. We will focus on its potential antibacterial properties, comparing it hypothetically with two well-established antibiotics: Vancomycin, a glycopeptide active against Gram-positive bacteria, and Gentamicin, an aminoglycoside with broad-spectrum activity.

Profiles of Existing Therapeutic Agents: Benchmarks for Efficacy

A thorough understanding of the mechanism of action and performance of current standard-of-care antibiotics is crucial for contextualizing the potential of any new agent.

Vancomycin: The Glycopeptide Standard for Gram-Positive Infections

Vancomycin is a tricyclic glycopeptide antibiotic primarily used for severe infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[3]

  • Mechanism of Action: Vancomycin inhibits bacterial cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[4][5] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to cell lysis.[2][4]

Vancomycin_MoA cluster_bacterium Gram-Positive Bacterium PGN_Precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) Transglycosylase Transglycosylase (Enzyme) PGN_Precursor->Transglycosylase Elongation CellWall Growing Peptidoglycan Cell Wall Transpeptidase Transpeptidase (Enzyme) CellWall->Transpeptidase Cross-linking Transglycosylase->CellWall Vancomycin Vancomycin Vancomycin->PGN_Precursor caption Mechanism of Action of Vancomycin

Caption: Vancomycin inhibits cell wall synthesis by binding to D-Ala-D-Ala termini.

Gentamicin: Broad-Spectrum Protein Synthesis Inhibition

Gentamicin is an aminoglycoside antibiotic effective against a wide range of bacteria, particularly Gram-negative organisms like Escherichia coli.[6]

  • Mechanism of Action: Gentamicin is bactericidal and acts by irreversibly binding to the 30S subunit of the bacterial ribosome.[7][8] This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of non-functional or toxic proteins.[7][9] This disruption of protein synthesis is ultimately lethal to the bacterium.

Gentamicin_MoA cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Ribosome_30S 30S Subunit mRNA mRNA Nonfunctional_Protein Non-functional Protein Ribosome_30S->Nonfunctional_Protein Protein Functional Protein mRNA->Protein Correct Translation Gentamicin Gentamicin Gentamicin->Ribosome_30S Binds to caption Mechanism of Action of Gentamicin

Caption: Gentamicin binds to the 30S ribosomal subunit, disrupting protein synthesis.

Quantitative Efficacy Data

The efficacy of antibiotics is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

AntibioticTarget BacteriumTypical MIC Range (µg/mL)Interpretation (Susceptible)
Vancomycin Staphylococcus aureus0.5 - 2[10]≤ 2 µg/mL[11][12]
Gentamicin Escherichia coli≤ 2 - >64[1]Varies by guidelines; often ≤ 4 µg/mL
2,5-Pyrazinediethanol S. aureus / E. coliTo Be Determined (TBD)TBD

Note: MIC values can vary significantly between bacterial strains and testing methodologies.

A Proposed Research Framework for Evaluating 2,5-Pyrazinediethanol

To ascertain the therapeutic potential of 2,5-Pyrazinediethanol, a systematic, multi-tiered approach is required. The following experimental protocols represent a self-validating system, beginning with broad screening and progressing to more specific and complex models.

Experimental Workflow Diagram

workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mic 1. MIC & MBC Determination (Broth Microdilution) time_kill 2. Time-Kill Kinetic Assay mic->time_kill toxicity 4. Acute Toxicity Study (e.g., in mice) mic->toxicity Progress to in vivo if promising activity and low toxicity synergy 3. Synergy Testing (Checkerboard Assay) time_kill->synergy efficacy 5. Infection Model Efficacy (e.g., Murine Thigh/Sepsis Model) toxicity->efficacy caption Proposed workflow for evaluating antimicrobial efficacy.

Caption: Proposed workflow for evaluating antimicrobial efficacy.

Detailed Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

  • Causality: This is the foundational in vitro assay to determine the baseline potency of a compound. It identifies the lowest concentration required to inhibit bacterial growth, providing a quantitative measure of efficacy. The MBC determines the concentration needed to kill the bacteria. This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13]

  • Protocol:

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from isolated colonies of test organisms (S. aureus, E. coli).[14]

    • Serial Dilution: Perform a two-fold serial dilution of 2,5-Pyrazinediethanol in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB).

    • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[14] Include positive (bacteria, no compound) and negative (broth only) controls.

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound where no visible bacterial growth is observed.

    • MBC Determination: Plate aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

2. Time-Kill Kinetic Assay

  • Causality: While MIC provides a static endpoint, a time-kill assay reveals the pharmacodynamics of the compound over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

  • Protocol:

    • Prepare tubes with MHB containing 2,5-Pyrazinediethanol at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Inoculate tubes with the test organism to a starting density of ~5 x 10^5 CFU/mL.

    • Incubate the tubes at 37°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine viable bacterial counts (CFU/mL).

    • Plot log10 CFU/mL versus time to visualize the rate of bacterial killing. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

3. In Vivo Efficacy in a Murine Infection Model

  • Causality: In vitro success does not always translate to in vivo efficacy due to factors like pharmacokinetics, metabolism, and host-pathogen interactions. Animal models are essential to evaluate a compound's performance in a complex biological system.[15][16] A neutropenic thigh infection model is a standard for evaluating antibacterial efficacy.[17]

  • Protocol:

    • Induce Neutropenia: Render mice neutropenic using cyclophosphamide injections.

    • Induce Infection: Inject a standardized inoculum of the pathogen (e.g., S. aureus) into the thigh muscle of the mice.

    • Administer Compound: At a set time post-infection (e.g., 2 hours), administer 2,5-Pyrazinediethanol via a relevant route (e.g., subcutaneous or intravenous) at various doses. Include vehicle control and a positive control (e.g., vancomycin) groups.

    • Assess Bacterial Burden: At 24 hours post-infection, euthanize the animals, homogenize the thigh tissue, and perform serial dilutions and plating to quantify the bacterial load (CFU/gram of tissue).

    • Determine Efficacy: Efficacy is determined by the reduction in bacterial burden compared to the vehicle control group at the start of treatment.

Conclusion and Future Directions

While 2,5-Pyrazinediethanol remains an uncharacterized molecule from a therapeutic standpoint, its pyrazine core suggests a potential for biological activity. The true measure of its efficacy can only be determined through rigorous, systematic evaluation as outlined in this guide. By comparing its performance against the well-defined efficacy profiles of standard antibiotics like vancomycin and gentamicin, researchers can establish a clear, data-driven assessment of its potential.

The proposed workflow provides a robust framework for this evaluation, ensuring that any claims of efficacy are supported by validated, reproducible experimental data. The successful progression of 2,5-Pyrazinediethanol through these stages would be the first step in potentially developing a new and valuable therapeutic agent.

References

  • EUCAST. The European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]

  • Kalil, AC, et al. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. Jundishapur J Microbiol. 2014. Available from: [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • Li, Y, et al. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Front Cell Infect Microbiol. 2022. Available from: [Link]

  • Al-Saeed, FA, et al. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies. Probiotics Antimicrob Proteins. 2025. Available from: [Link]

  • DoseMeRx. Vancomycin Mechanism of Action | Resistance and More. Available from: [Link]

  • Bains, K, et al. Gentamicin. StatPearls. 2023. Available from: [Link]

  • Wiegand, I, et al. Antimicrobial Susceptibility Testing. StatPearls. 2023. Available from: [Link]

  • ResearchGate. Determination of MIC values of gentamicin for S. aureus and E. coli. Available from: [Link]

  • Vibiosphen. Preclinical models for antimicrobial compound efficacy in vivo assays. Available from: [Link]

  • Journal of Pure and Applied Microbiology. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). 2019. Available from: [Link]

  • Patel, S, et al. Vancomycin. StatPearls. 2023. Available from: [Link]

  • Preprints.org. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli. 2025. Available from: [Link]

  • Taylor & Francis Online. Reporting Elevated Vancomycin Minimum Inhibitory Concentration in Methicillin-Resistant Staphylococcus Aureus: Consensus by An International Working Group. 2018. Available from: [Link]

  • ACS Publications. In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants Systematic Review and Meta-Analysis. 2022. Available from: [Link]

  • YouTube. Gentamicin: Mechanism of Action. 2018. Available from: [Link]

  • Wikipedia. Vancomycin. Available from: [Link]

  • Schwalbe, R, et al. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • MDPI. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. 2022. Available from: [Link]

  • CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). 2016. Available from: [Link]

  • SciSpace. Determination of vancomycin minimum inhibitory concentration among staphylococcus aureus isolates. Available from: [Link]

  • AIP Publishing. Gentamicin loaded PLA Microspheres Susceptibility against Staphylococcus aureus and Escherichia coli by Kirby-Bauer and. 2019. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Vancomycin Hydrochloride?. 2024. Available from: [Link]

  • Wikipedia. Gentamicin. Available from: [Link]

  • IBT Bioservices. Bacterial Efficacy Models for Preclinical Research. Available from: [Link]

  • NIH. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India. 2020. Available from: [Link]

  • Study.com. Vancomycin: Mechanism of Action, Drug Interactions & Side Effects. Available from: [Link]

  • SciSpace. Mechanism of action of gentamicin. 1969. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Gentamicin Sulfate?. 2024. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Validation of 2,5-Pyrazinediethanol: Established Routes vs. A Novel Bio-Based Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,5-Pyrazinediethanol in Modern Chemistry

2,5-Pyrazinediethanol, also known as 2,5-bis(2-hydroxyethyl)pyrazine, is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors.[1] The pyrazine ring is a core structural motif in numerous biologically active molecules, contributing to a wide array of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The diethanol functional groups on the pyrazine core of this molecule offer valuable handles for further chemical modification, making it a versatile building block for the synthesis of more complex drug candidates and functional polymers. Given its strategic importance, the development of efficient, scalable, and sustainable synthetic routes to 2,5-Pyrazinediethanol is a critical endeavor for researchers and drug development professionals.

This guide provides an in-depth comparative analysis of established synthetic pathways to 2,5-Pyrazinediethanol and introduces a novel, proposed bio-based route. By examining the underlying chemical principles, experimental protocols, and performance metrics of each method, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic campaigns.

Comparative Analysis of Synthetic Pathways

We will explore three distinct strategies for the synthesis of 2,5-Pyrazinediethanol:

  • Pathway A (Established): Reduction of Pyrazine-2,5-dicarboxylate Esters

  • Pathway B (Classical): Condensation of Ethylenediamine with a C4 Dicarbonyl Precursor

  • A Proposed New Pathway: A Greener, Bio-based Approach from 2,5-Bis(hydroxymethyl)furan

The following sections will delve into the mechanistic details, experimental procedures, and a comparative summary of these pathways.

Pathway A (Established): Reduction of Pyrazine-2,5-dicarboxylate Esters

This is a widely recognized and reliable method for accessing 2,5-disubstituted pyrazines bearing alcohol functionalities. The synthesis commences with the readily available pyrazine-2,5-dicarboxylic acid, which is first esterified and then reduced to the target diol.

Causality of Experimental Choices

The esterification of the dicarboxylic acid is a crucial step as esters are more readily reduced by common hydride reagents like sodium borohydride (NaBH₄) compared to the carboxylic acid itself. Lithium aluminum hydride (LiAlH₄) could also be used for the direct reduction of the carboxylic acid, but NaBH₄ is a milder and safer reagent, making it preferable for many applications.[4] The choice of methanol as a solvent is strategic as it is compatible with NaBH₄ and effectively dissolves the ester intermediate. The reaction is initially conducted at a low temperature (ice bath) to control the exothermic reaction between NaBH₄ and the ester.

Experimental Protocol: Synthesis of 2,5-Pyrazinediethanol via Diester Reduction

Step 1: Esterification of Pyrazine-2,5-dicarboxylic Acid

  • Suspend pyrazine-2,5-dicarboxylic acid (1.0 eq) in methanol (20 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the dimethyl pyrazine-2,5-dicarboxylate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester, which can be used in the next step without further purification.

Step 2: Reduction of Dimethyl Pyrazine-2,5-dicarboxylate

  • Dissolve dimethyl pyrazine-2,5-dicarboxylate (1.0 g, 5.1 mmol) in methanol (40 mL) in a round-bottom flask.[4]

  • Chill the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.54 g, 40.8 mmol) portion-wise over 15 minutes with continuous stirring.[4]

  • Remove the ice bath after approximately one hour and continue stirring overnight at room temperature.[4]

  • Quench the reaction by the careful addition of water (5 mL) and stir for 10 minutes.[4]

  • Remove the solvent under reduced pressure.[4]

  • Dissolve the residue in water (2.5 mL) and perform continuous extraction with chloroform for 48 hours.[4]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2,5-Pyrazinediethanol as a pale yellow solid.[4]

  • Reported Yield: 40%[4]

Workflow Diagram

G cluster_0 Pathway A: Diester Reduction Pyrazine-2,5-dicarboxylic acid Pyrazine-2,5-dicarboxylic acid Dimethyl pyrazine-2,5-dicarboxylate Dimethyl pyrazine-2,5-dicarboxylate Pyrazine-2,5-dicarboxylic acid->Dimethyl pyrazine-2,5-dicarboxylate MeOH, H₂SO₄ (cat.) Reflux 2,5-Pyrazinediethanol 2,5-Pyrazinediethanol Dimethyl pyrazine-2,5-dicarboxylate->2,5-Pyrazinediethanol 1. NaBH₄, MeOH 2. H₂O quench

Caption: Synthetic route to 2,5-Pyrazinediethanol via diester reduction.

Pathway B (Classical): Condensation of Ethylenediamine

The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a cornerstone of pyrazine synthesis.[5][6] This approach offers a direct and often high-yielding route to the pyrazine core. For the synthesis of 2,5-Pyrazinediethanol, a suitable C4 dielectrophile is required.

Causality of Experimental Choices

This pathway relies on the nucleophilic nature of the amino groups in ethylenediamine attacking the electrophilic carbonyl carbons of a 1,4-dihydroxy-2,3-butanedione precursor. The initial condensation forms a dihydropyrazine intermediate, which then undergoes spontaneous or catalyzed oxidation (often by air) to the aromatic pyrazine. The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer steps. The use of neat reaction conditions (solvent-free) has also been reported as a greener alternative for similar pyrazine syntheses.[5]

Experimental Protocol: Synthesis of 2,5-Pyrazinediethanol via Condensation (Representative)

Step 1: Preparation of 1,4-dihydroxy-2,3-butanedione (Hypothetical Precursor)

This precursor can be conceptually derived from the oxidation of a suitable C4 polyol. The development of a stable and accessible form of this dicarbonyl compound is a key challenge for this pathway.

Step 2: Condensation and Aromatization

  • Dissolve 1,4-dihydroxy-2,3-butanedione (1.0 eq) in ethanol (10 volumes).

  • Add ethylenediamine (1.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, allowing for the slow oxidation of the dihydropyrazine intermediate by atmospheric oxygen.

  • Monitor the reaction by TLC or GC-MS for the formation of the product.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure 2,5-Pyrazinediethanol.

  • Expected Yield: Moderate to high, based on analogous reactions.[5]

Workflow Diagram

G cluster_1 Pathway B: Classical Condensation 1,4-dihydroxy-2,3-butanedione 1,4-dihydroxy-2,3-butanedione Dihydropyrazine intermediate Dihydropyrazine intermediate 1,4-dihydroxy-2,3-butanedione->Dihydropyrazine intermediate + Ethylenediamine Ethanol, RT 2,5-Pyrazinediethanol 2,5-Pyrazinediethanol Dihydropyrazine intermediate->2,5-Pyrazinediethanol Air Oxidation

Caption: Classical condensation route to 2,5-Pyrazinediethanol.

A Proposed New Pathway: Bio-based Synthesis from 2,5-Bis(hydroxymethyl)furan

In the quest for more sustainable chemical manufacturing, the utilization of biomass-derived starting materials is of paramount importance. 5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the dehydration of C6 sugars. Its reduction product, 2,5-bis(hydroxymethyl)furan (BHMF), presents an attractive, renewable starting material for a novel synthesis of 2,5-Pyrazinediethanol.

Rationale and Proposed Mechanism

This proposed pathway involves a two-step, one-pot transformation. The first step is the oxidative cleavage of the furan ring in BHMF. This can be achieved using various oxidizing agents, such as ozone or a permanganate salt under controlled conditions, to generate a 1,4-dicarbonyl intermediate analogous to the precursor in Pathway B. The second step is the in-situ condensation of this intermediate with a nitrogen source, such as ammonia or an ammonium salt (e.g., ammonium acetate), to form the pyrazine ring. This approach leverages the principles of green chemistry by starting from a renewable feedstock and potentially allowing for a one-pot procedure, which reduces waste and improves process efficiency.

Experimental Protocol: Proposed Bio-Based Synthesis

Step 1: Synthesis of 2,5-Bis(hydroxymethyl)furan (BHMF) from HMF

  • Dissolve 5-hydroxymethylfurfural (HMF) in a suitable solvent (e.g., water or methanol).

  • Add a reducing agent, such as sodium borohydride, or perform catalytic hydrogenation (e.g., using a Ru or Pt catalyst).

  • Monitor the reaction for the complete consumption of HMF.

  • Isolate and purify the BHMF. High yields (up to 95%) have been reported for this reduction.

Step 2: Proposed Oxidative Ring Opening and Cyclization

  • Dissolve BHMF (1.0 eq) in a suitable solvent mixture (e.g., dichloromethane/methanol).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Bubble ozone through the solution until a blue color persists, indicating the consumption of the starting material.

  • Quench the reaction with a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to decompose the ozonide.

  • Add a nitrogen source, such as ammonium acetate (excess), to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Monitor the formation of 2,5-Pyrazinediethanol by GC-MS.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

  • Projected Yield: This is a novel pathway, and the yield would require experimental optimization.

Workflow Diagram

G cluster_2 Proposed New Pathway: Bio-Based Route HMF (from Biomass) HMF (from Biomass) 2,5-Bis(hydroxymethyl)furan 2,5-Bis(hydroxymethyl)furan HMF (from Biomass)->2,5-Bis(hydroxymethyl)furan Reduction (e.g., NaBH₄) 1,4-Dicarbonyl intermediate 1,4-Dicarbonyl intermediate 2,5-Bis(hydroxymethyl)furan->1,4-Dicarbonyl intermediate 1. O₃ 2. Reductive quench 2,5-Pyrazinediethanol 2,5-Pyrazinediethanol 1,4-Dicarbonyl intermediate->2,5-Pyrazinediethanol + NH₄OAc In-situ condensation

Caption: Proposed bio-based synthesis of 2,5-Pyrazinediethanol from HMF.

Performance Comparison and Data Summary

ParameterPathway A: Diester ReductionPathway B: Classical CondensationProposed New Pathway: Bio-Based Route
Starting Materials Pyrazine-2,5-dicarboxylic acid, Methanol, NaBH₄Ethylenediamine, C4 dicarbonyl precursor2,5-Bis(hydroxymethyl)furan (from HMF), Oxidant, Ammonia source
Reported/Expected Yield ~40%[4]Moderate to High (estimated)To be determined experimentally
Reaction Conditions Multi-step, requires low temperatures and extended reaction timesPotentially one-pot, mild conditions (room temp.)Potentially one-pot, requires low-temperature oxidation
Scalability Moderate; continuous extraction can be cumbersomePotentially high, depending on precursor availabilityPotentially high, leverages established biomass conversion
Green Chemistry Aspects Use of borohydride, organic solventsPotentially solvent-free options[5]Starts from renewable feedstock, potential for one-pot synthesis
Key Advantages Well-established, reliablePotentially high atom economy, direct routeSustainable starting material, novel approach
Key Challenges Moderate yield, multi-step processAvailability and stability of the C4 dicarbonyl precursorReaction optimization, control of oxidation

Characterization of 2,5-Pyrazinediethanol

The identity and purity of the synthesized 2,5-Pyrazinediethanol can be confirmed by standard analytical techniques.

  • ¹H NMR (500 MHz, CD₃OD): δ 8.65 (s, 2H, Pyrazine-H), 4.76 (s, 4H, -CH₂-), 4.85 (s, 2H, -OH).[4]

  • ¹³C NMR (500 MHz, CD₃OD): δ 156.1 (Pyrazine-C-CH₂), 142.8 (Pyrazine-C-H), 64.0 (-CH₂-).[4]

  • Mass Spectrometry (ESI-MS): Calculated for C₈H₁₂N₂O₂ [M+H]⁺: 169.0977; found: 169.0975.

Conclusion and Future Outlook

This guide has provided a comparative overview of synthetic pathways toward 2,5-Pyrazinediethanol. The established method of reducing pyrazine-2,5-dicarboxylate esters offers a reliable, albeit moderate-yielding, route. The classical condensation approach is conceptually straightforward but is contingent on the availability of a suitable C4 dicarbonyl precursor.

The proposed novel pathway, starting from the bio-derived 2,5-bis(hydroxymethyl)furan, represents a forward-looking strategy that aligns with the principles of green and sustainable chemistry. While this route requires experimental validation and optimization, it holds the promise of a more environmentally benign and potentially cost-effective manufacturing process. Further research into the selective oxidative cleavage of the furan ring and the efficiency of the subsequent cyclization is warranted to fully assess the viability of this innovative approach. The development of such bio-based syntheses is crucial for the future of pharmaceutical and materials science, paving the way for a more sustainable chemical industry.

References

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021). National Institutes of Health. [Link]

  • 2,5-Pyrazinediethanol. PubChem, National Institutes of Health. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2022). MDPI. [Link]

  • Greener approach toward one pot route to pyrazine synthesis. (2012). Taylor & Francis Online. [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • A condensation reaction of 2,3-butanedione and 4-fluoro-2-(1-phenylethyl)aniline. (2014). Acta Crystallographica Section E. [Link]

  • A highly selective synthesis of pyrazine from ethylenediamine on copper oxide/copper chromite catalysts. ResearchGate. [Link]

  • Pyrazine Synthesis? (2020). Sciencemadness.org. [Link]

  • Clean and Green Approach for One-pot Synthesis of Pyrazines from Ethylenediamine and 1, 2-Diketone or Its Analogues Under Neat Reaction Condition. (2017). Bentham Science Publishers. [Link]

  • Greener approach toward one pot route to pyrazine synthesis. (2012). Taylor & Francis Online. [Link]

  • Diazepines. Part VI. Condensation products from benzoylacetone and ethylenediamine. (1967). Journal of the Chemical Society C: Organic. [Link]

  • I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable? (2023). Reddit. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2,5-Pyrazinediethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to handle and dispose of 2,5-Pyrazinediethanol responsibly, minimizing risks to personnel and the environment.

Understanding the Hazard Profile: A Precautionary Approach

Due to the absence of a dedicated SDS for 2,5-Pyrazinediethanol, we will extrapolate potential hazards from its structural analog, 2,5-Dimethylpyrazine. This conservative approach ensures that all safety measures are commensurate with the highest potential risk within this chemical family.

Key Potential Hazards of Pyrazine Derivatives:

  • Flammability: Many pyrazine derivatives are combustible liquids.[1][2][3] They should be kept away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Toxicity: Some pyrazine compounds are harmful if swallowed, causing potential gastrointestinal irritation.[2] Acute oral toxicity is a key consideration.

  • Irritation: Causes skin and serious eye irritation.[1][2] May also cause respiratory irritation.[1][2]

  • Environmental Hazards: While some assessments suggest low risk to the aquatic environment for certain pyrazines, it is crucial to prevent any release into drains or waterways.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2,5-Pyrazinediethanol for any purpose, including disposal, the following minimum PPE should be worn. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential eye irritation. Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact and irritation.[1]
Body Protection A lab coat or chemical-resistant apron.Protects against incidental splashes and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large spills or in poorly ventilated areas.Minimizes the risk of inhaling vapors that may cause respiratory irritation.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2,5-Pyrazinediethanol waste must be conducted in a systematic manner to ensure safety and compliance with local, state, and federal regulations.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A 1. Designate a Satellite Accumulation Area (SAA) B 2. Select Appropriate Waste Container A->B  Ensure compatibility C 3. Label the Waste Container B->C  Before adding waste D 4. Segregate Waste Streams C->D  Store incompatibles separately E 5. Add Waste to Container D->E  Follow safe handling F 6. Arrange for Pickup by EHS E->F  When container is full or at time limit

Figure 1. A high-level overview of the chemical waste disposal process, from preparation to final pickup.

Step 1: Designate a Satellite Accumulation Area (SAA)

Identify a specific area within the laboratory for the accumulation of hazardous waste. This area should be under the control of the laboratory personnel and near the point of generation.

Step 2: Select an Appropriate Waste Container
  • Compatibility is Key: The container must be compatible with 2,5-Pyrazinediethanol. High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds.

  • Secure Closure: The container must have a tight-fitting screw cap to prevent leaks and the escape of vapors.

  • Condition: Ensure the container is in good condition, with no cracks or leaks.

Step 3: Label the Waste Container

Proper labeling is a critical regulatory requirement. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Waste 2,5-Pyrazinediethanol." Avoid abbreviations or chemical formulas.

  • A clear indication of the hazards (e.g., "Combustible," "Irritant").

  • The date when the first waste was added to the container.

Step 4: Segregate Waste Streams
  • Incompatible Materials: Based on the data for similar compounds, 2,5-Pyrazinediethanol waste should be kept separate from strong oxidizing agents and strong acids.[1]

  • Solid vs. Liquid: Do not mix solid and liquid waste in the same container.

Step 5: Add Waste to the Container
  • Controlled Addition: Use a funnel to add liquid waste to the container to prevent spills.

  • Keep it Closed: The waste container must be kept closed at all times, except when adding waste. This is a key principle of safe waste management.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Step 6: Arrange for Pickup by Environmental Health and Safety (EHS)

Once the container is full or has reached the designated accumulation time limit (typically 90 or 180 days, depending on your facility's generator status), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, concise emergency plan is essential.

Small Spill (manageable by laboratory personnel):
  • Alert and Isolate: Immediately alert others in the area and restrict access to the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.[2]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Label the container with the spill cleanup debris and dispose of it as hazardous waste.

Large Spill (requires EHS assistance):
  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's EHS or emergency response team.

  • Isolate: Close doors to the affected area to contain vapors.

  • Assist: Provide first aid to any exposed individuals and await the arrival of emergency personnel.

Personnel Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Figure 2. A decision-making flowchart for responding to spills and personnel exposures involving 2,5-Pyrazinediethanol.

Conclusion: Fostering a Culture of Safety

The responsible disposal of chemical waste is not merely a procedural task but a cornerstone of a robust safety culture in the laboratory. By adhering to these guidelines for 2,5-Pyrazinediethanol, researchers and institutions can ensure the well-being of their personnel, protect the environment, and maintain compliance with all relevant regulations. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • Aurochemicals. (2022, August 2).
  • Fisher Scientific. (n.d.).
  • INCHEM. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • Synerzine. (n.d.).
  • Research Institute for Fragrance Materials. (2023, November 29). RIFM fragrance ingredient safety assessment, 2,5-dimethylpyrazine, CAS Registry Number 123-32-0.
  • Thermo Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 2,5-Pyrazinediethanol.
  • Maine.gov. (2020, October 2). Appendix V Gasoline and Ethanol Spill Response.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Google Patents. (n.d.).
  • Acros Organics. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Ion Science UK. (n.d.).
  • Occupational Safety and Health Administration. (n.d.).
  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.
  • U.S. Environmental Protection Agency. (2025, February 27).
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • National Center for Biotechnology Information. (n.d.). Determination of aquatic hazard concentrations for the oil spill response product class of surface washing agents using species sensitivity distributions.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • American Chemical Society. (n.d.).
  • National Institutes of Health. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • AK Scientific, Inc. (n.d.).
  • Vanderbilt University. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • sams-handel.at. (n.d.).
  • The Human Metabolome Database. (2012, September 11). Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,5-Pyrazinediethanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 2,5-Pyrazinediethanol demands a proactive and rigorous approach to safety. While comprehensive toxicological data for every new compound is not always available, we can establish a robust safety protocol by applying fundamental chemical safety principles and extrapolating data from structurally analogous compounds. This guide provides essential, immediate safety and logistical information for handling 2,5-Pyrazinediethanol, grounded in the hazard profiles of similar pyrazine derivatives. Our primary objective is to create a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment: An Evidence-Based Profile of 2,5-Pyrazinediethanol

Specific safety data for 2,5-Pyrazinediethanol is not extensively published. Therefore, we will infer its potential hazards from well-characterized pyrazine derivatives, such as 2,5-Dimethylpyrazine. Pyrazine derivatives are recognized as a class of compounds that can present several hazards.[1][2]

  • Irritation Potential : Many pyrazine compounds are known to be irritants.[2] Direct contact with the eyes, skin, and respiratory tract may cause irritation.[3][4] The European Food Safety Authority (EFSA) notes that hazards for skin, eye, and respiratory exposure are recognized for the majority of pyrazine derivatives.[1][2]

  • Oral Toxicity : Several pyrazine derivatives are classified as harmful if swallowed, potentially causing gastrointestinal irritation with symptoms like nausea and vomiting.[3][5]

  • Combustibility : While not always highly flammable, many related compounds are combustible liquids, meaning they can ignite when exposed to an ignition source at elevated temperatures.[3][4][5]

  • Inhalation Risk : Inhalation of vapors or mists may cause respiratory tract irritation.[3][4] Working outside of a properly ventilated area increases this risk.

This conservative assessment compels the use of comprehensive personal protective equipment (PPE) as the primary barrier against potential exposure.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a risk mitigation strategy. The following table outlines the minimum required PPE for various laboratory operations involving 2,5-Pyrazinediethanol.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Chemical Safety GogglesNitrile Gloves (Double-gloving recommended)Full-Length Lab CoatRecommended; required if not in a ventilated enclosure (e.g., fume hood)
Preparing Solutions Chemical Safety Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Chemical-Resistant Apron over Lab CoatRequired if handling outside a chemical fume hood
Large-Scale Operations (>50g) Chemical Safety Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesChemical-Resistant Suit or Apron over Lab CoatNIOSH-approved air-purifying respirator with organic vapor cartridges
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatNIOSH-approved air-purifying respirator with organic vapor cartridges
Waste Disposal Chemical Safety GogglesNitrile GlovesFull-Length Lab CoatNot typically required if handling sealed waste containers
Causality Behind PPE Choices:
  • Eye and Face Protection : Chemical safety goggles that comply with OSHA regulations (29 CFR 1910.133) or European Standard EN166 are mandatory.[3][4] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when preparing solutions or handling larger quantities.

  • Skin and Body Protection : A full-length laboratory coat is the minimum requirement. For tasks involving significant quantities or a high splash potential, a chemical-resistant apron should be worn. Appropriate protective gloves, such as nitrile rubber gloves, are essential to prevent skin exposure.[3][6] Always use proper glove removal technique to avoid contaminating your skin.[6]

  • Respiratory Protection : All work with 2,5-Pyrazinediethanol should ideally be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[6] This follows standard OSHA respirator regulations found in 29 CFR 1910.134.[3]

Operational Plan: A Step-by-Step Handling Protocol

This protocol establishes a self-validating workflow. Each step is designed to contain the chemical and prevent exposure, from preparation to disposal.

Step 1: Pre-Handling Preparation
  • Designate the Area : Cordon off and label a specific area for handling, preferably within a chemical fume hood.

  • Verify Equipment : Ensure the chemical fume hood has a current certification and that a safety shower and eyewash station are accessible and unobstructed.

  • Assemble Materials : Gather all necessary equipment, including spatulas, glassware, solvents, and a designated, sealed waste container before bringing the chemical into the workspace.

  • Don PPE : Put on all required PPE as specified in the table above.

Step 2: Chemical Handling
  • Weighing : If handling a solid, weigh the material in the fume hood. Use a disposable weigh boat to minimize contamination of balances.

  • Solution Preparation : Add the chemical to the solvent slowly to avoid splashing. Keep the container opening pointed away from your face.

  • Containment : Keep all containers sealed when not in immediate use.

Step 3: Post-Handling Decontamination & Cleanup
  • Surface Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid waste container.

  • Equipment Cleaning : Clean any non-disposable equipment thoroughly.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination: first gloves, then apron or outer garments, followed by face shield/goggles, and finally the lab coat. Always wash hands thoroughly with soap and water after removing PPE.[7]

Step 4: Waste Management
  • Segregation : All materials that have come into direct contact with 2,5-Pyrazinediethanol (gloves, wipes, weigh boats, contaminated solutions) must be disposed of as hazardous chemical waste.[8]

  • Labeling : Ensure the hazardous waste container is clearly labeled with the complete chemical name and sealed at all times when not in use.[8]

  • Disposal Request : Follow your institution's procedures for hazardous waste pickup coordinated by the Environmental Health & Safety (EHS) department.[9]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 1. Designate & Verify Area (Fume Hood, Eyewash) prep2 2. Assemble All Materials (Chemical, Glassware, Waste) prep1->prep2 prep3 3. Don Full PPE (Goggles, Gloves, Coat) prep2->prep3 handle1 4. Weigh or Measure Chemical prep3->handle1 Begin Work handle2 5. Prepare Solution or Perform Reaction handle1->handle2 handle3 6. Keep Containers Sealed handle2->handle3 clean1 7. Decontaminate Surfaces & Equipment handle3->clean1 Work Complete clean2 8. Segregate & Seal Hazardous Waste clean1->clean2 clean3 9. Doff PPE Correctly clean2->clean3 clean2->clean3 clean4 10. Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of 2,5-Pyrazinediethanol.

Emergency Procedures: Immediate Response Plan

In the event of accidental exposure, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing any contaminated clothing.[3] Seek medical attention if irritation develops or persists.[10]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[10]

  • Inhalation : Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical aid.[3]

  • Ingestion : Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[3]

  • Spill : For a small spill, absorb it with an inert material such as sand, vermiculite, or earth.[3] Scoop up the material using non-sparking tools and place it into a suitable, sealed container for disposal.[3]

By adhering to these rigorous PPE, handling, and disposal protocols, you establish a culture of safety that extends beyond compliance, ensuring a secure environment for groundbreaking research and development.

References

  • Fisher Scientific. (n.d.). Material Safety Data Sheet 2,5-Dimethylpyrazine, 99%.
  • Synerzine. (n.d.). SAFETY DATA SHEET 2,5 & 2,6-Dimethylpyrazine Mixture (Natural).
  • International Programme on Chemical Safety (INCHEM). (2001). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48).
  • Aurochemicals. (2022). 2,5-DIMETHYL PYRAZINE, Natural - SDS.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • European Food Safety Authority (EFSA). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2,5-Dimethylpyrazine.
  • National Center for Biotechnology Information (NCBI). (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • National Center for Biotechnology Information (NCBI). (n.d.). 2,5-Pyrazinediethanol. PubChem.
  • Substance Information Document. (2024). 2,5-Dimethylpyrazine.
  • Duke University. (2025). Safe Handling of Hazardous Drugs. Duke Safety.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • University of Georgia. (2025). Hazardous Waste - EHSO Manual 2025-2026. Environmental Health & Safety Division.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.